The table below summarizes the core areas where 2-Heptanol is applied in research, along with its specific functions and related experimental findings.
| Research Area | Specific Function/Role | Key Findings/Context |
|---|---|---|
| Agricultural Bio-Control | Antifungal agent against postharvest pathogens like Botrytis cinerea (gray mold) [1] [2]. | Inhibits mycelial growth and spore viability; disrupts fungal membrane integrity and intracellular nutrient balance [1] [2]. |
| Cellular & Physiological Studies | Reversible inhibitor of gap junction communication [3] [4]. | Blocks intercellular channels (connexons), used to study roles of cell-cell communication in tissues like heart and brain [3] [4]. |
| Organic & Pharmaceutical Synthesis | Chiral intermediate or substrate in enzymatic resolution [4]. | Serves as a model substrate for lipases to produce enantiopure (S)-2-heptanol, a potential intermediate for drugs like anti-Alzheimer agents [4]. |
| Industrial Chemistry & Analysis | Solvent for liquid-liquid extraction [5]; component in fragrance and flavor analysis [6] [7]. | Effectively extracts bio-derived 2,3-butanediol from water [5]; contributes green, fruity, and herbal notes in consumer product profiling [7]. |
The following workflow illustrates the common methodology used to evaluate the antifungal efficacy of this compound, both in laboratory media and in live plant tissues:
For the in vitro assay, a dichotomous Petri dish containing potato dextrose agar is used. A plug of the pathogen (e.g., B. cinerea) is placed on one side, while a filter paper with varying amounts of this compound (e.g., 5-20 µL, corresponding to 0.05-0.21 µL cm⁻³) is placed on the other. The plate is sealed and incubated at 25°C for 5 days, after which the colony diameter is measured to calculate the inhibition rate [1] [2].
In the in vivo assay, tomatoes are wounded and inoculated with the pathogen. A Petri dish containing a specific concentration of this compound (e.g., 0.02-0.16 µL cm⁻³) is placed at the base of a sealed glass chamber containing the inoculated fruits. The development of lesions on the tomatoes is monitored and measured daily to assess disease progression [1] [2].
To elucidate the mechanism of action, researchers typically employ the following methods on fungal samples treated with this compound [1] [2]:
Understanding the physical properties of this compound is crucial for experimental design.
| Property | Value / Description |
|---|---|
| CAS Number | 543-49-7 [1] [8] [7] |
| Molecular Formula | C₇H₁₆O [7] |
| Appearance | Clear, colorless liquid [8] [7] |
| Boiling Point | 160 - 162 °C [8] [7] |
| Solubility in Water | ~3.3 - 3.6 g/L at 25°C [7] |
| log P (o/w) | 2.31 (estimated) [7] |
| Flash Point | ~64 °C (~148 °F) [7] |
The this compound market is driven by demand from the flavors and fragrances, pharmaceutical, and chemical synthesis industries [9] [8]. The global market was valued at around USD 0.15 billion in 2022 and is projected to grow [9]. Key suppliers include Capot Chemical, Service Chemical Inc., HBCChem Inc., Sigma-Aldrich, and Tokyo Chemical Industry (TCI), among others [9] [7].
This compound is a multifaceted research tool with significant potential, particularly in developing sustainable agricultural solutions and advancing synthetic chemistry. Its applications span from direct biocontrol to fundamental physiological research.
The table below summarizes the basic solubility information and key physical properties of 2-Heptanol from technical sources.
| Property | Value / Description |
|---|---|
| Solubility in Water | 3.3 g/L [1] |
| Solubility in Ethanol | Soluble [1] [2] |
| Solubility in Diethyl Ether | Soluble [1] [2] |
| Molecular Formula | C₇H₁₆O [1] [3] |
| Molecular Weight | 116.20 g·mol⁻¹ [1] [3] |
| Density | 0.817 g·mL⁻¹ [1] [2] |
| Boiling Point | 159 °C (318 °F; 432 K) [1] [2] |
| Melting Point | -30.2 °C (-22.4 °F; 243.0 K) [1] [2] |
The search results do not contain detailed experimental protocols for determining the solubility of this compound. When planning laboratory work, consider these general principles and the specific hazards of this compound:
The following diagram outlines the general decision-making workflow for a solubility experiment, incorporating the specific safety considerations for this compound.
This diagram illustrates the chemical structure of this compound and its relationship with the solvents mentioned.
Here is a summary of key chiral separation techniques applicable to 2-heptanol, based on the information gathered.
| Technique | Principle | Application / Note |
|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility/different interactions with chiral stationary phase [1]. | Detailed protocol exists for this compound analysis [2]. |
| Diastereomeric Salt Crystallization | Forming crystals with chiral resolving agent; one diastereomer salt precipitates [3]. | Common in pharmaceutical manufacturing; finding optimal agent is challenging [3]. |
| Chiral Liquid Chromatography | Direct resolution via interaction with Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMA) [4]. | Common for pharmaceutical compounds; specific column/conditions needed [4]. |
For determining the enantiomeric composition of chiral alcohols like this compound, a highly effective method involves derivatization to acetate esters followed by analysis on a chiral GC column [2].
| Protocol Step | Specific Parameters & Materials |
|---|---|
| 1. Derivatization (Acylation) |
| - Reagents | • Chiral alcohol (e.g., this compound): 2 mmol • Derivatizing agent: Acetic acid, 3 mmol • Catalyst: Iodine (I₂), 0.06 mmol • Drying agent: Anhydrous Na₂SO₄, 0.02 mmol [2]. | | - Reaction Conditions | • Temperature: 100°C • Time: 48 hours • Vessel: 3 mL amber screw-cap vial • Environment: Solvent-free [2]. | | 2. Gas Chromatography Analysis | | | - Chiral GC Column | • Column: CP Chirasil-DEX CB (25 m × 0.25 mm, 0.25 µm film) [2]. | | - Carrier Gas | • Hydrogen, at a linear velocity of 80 cm/s [2]. | | - Temperatures | • Injector: 230°C • Detector (FID): 250°C [2]. | | - Performance | • For 2-hexyl acetate (very similar to 2-heptyl acetate), a separation factor (α) of 1.95 was achieved, indicating good resolution [2]. |
This workflow can be visualized in the following diagram, which outlines the key steps from sample preparation to data analysis:
Workflow for Chiral Analysis of this compound via GC
The field of chiral separation is advancing, particularly in methods used for manufacturing.
The following tables consolidate the key hazard and safety information for 2-Heptanol from the safety data sheets.
Table 1: GHS Hazard Classification of this compound [1] [2]
| Hazard Aspect | Classification | Hazard & Precautionary Statements |
|---|
| Flammability | Flammable Liquid Category 3 | H226: Flammable liquid and vapour. P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | | Health Effects | • Acute Toxicity (Category 4, Dermal) • Skin Irritation (Category 2) • Serious Eye Irritation (Category 2A) | H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. P280: Wear protective gloves/clothing/eye/face protection. | | Environmental Hazards | Not classified | - |
Table 2: Physical and Chemical Properties [1] [2]
| Property | Value / Description |
|---|---|
| Physical State | Liquid [1] [2] |
| Appearance | Colorless [2] |
| Odor | Mild [2] |
| Boiling Point | 160 - 162 °C [1] [2] |
| Melting Point | -30.15 °C [1] |
| Flash Point | 59 °C [1] |
| Flammability | Lower explosion limit: 0.9 %(V) [1] |
| Vapor Pressure | 1.6 hPa at 25 °C [1] |
| Density | 0.817 g/cm³ at 25 °C [1] |
| Water Solubility | 3.27 g/L [1] / Slightly soluble [2] |
| Stability | Stable under recommended storage conditions [1] [2] |
For safe handling of this compound, implement the following engineering controls and personal protective equipment.
Adherence to these protocols is essential for minimizing risk in the laboratory.
The following first aid measures are recommended in case of exposure [1] [2].
First aid measures for this compound exposure. Always consult a physician [1] [2].
The diagram below outlines a logical workflow for safely planning and conducting experiments with this compound.
Experimental workflow for safe handling of this compound, incorporating hazard controls and emergency readiness [1] [2].
| Food Category | Specific Examples |
|---|---|
| Fruits & Berries | Apple, banana, various berries, grapes, strawberry jam, Arctic bramble, passion fruit, Rubus coreanus fruits [1] [2] [3] |
| Nuts & Seeds | Coconut, coconut milk, peanuts, hazelnuts (fiberts), soybeans [3] |
| Vegetables & Mushrooms | Cooked potato, ginger, beans, mushrooms, sweet corn [3] |
| Animal Products | Various cheeses, fried beef, chicken fat, chicken sausages [1] [3] |
| Beverages | Beer, hop oil, brandy, rum, grape wines, cognac, coffee, tea, cocoa [3] |
| Herbs & Spices | Clove bud, buckwheat, sweet corn, malt, curcuma, mastic gum leaf oil [3] |
For researchers aiming to detect, quantify, or study 2-heptanol, here are key methodologies and physicochemical properties.
The following diagram outlines a general experimental workflow for the analysis of this compound from food samples, from preparation to identification.
Experimental workflow for analyzing this compound in foods
Understanding these properties is crucial for experimental design, particularly in extraction and separation steps [3] [5] [6]:
This compound is identified as one of the key volatile compounds contributing to the aromatic profile of bananas. It is found in both commercial banana essence and fresh banana fruit paste. Research using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) has shown that this compound, along with compounds like isoamyl acetate and ethyl butyrate, is present in high concentrations and is readily detected by sensory panelists, indicating its significant contribution to the overall aroma [1].
The compound's organoleptic properties are described as having a fruity, green, earthy, and bitter taste, with an odor characterized as fresh, lemongrass, herbal, sweet, and floral [2].
The table below summarizes the key identifiers and physical properties of this compound for laboratory reference:
| Property | Value / Description |
|---|---|
| CAS Number | 543-49-7 [2] |
| Molecular Formula | C₇H₁₆O [2] |
| Molecular Weight | 116.20 g/mol [2] |
| Physical Description | Colorless clear liquid [2] |
| Boiling Point | 160 - 162 °C @ 760 mmHg [2] |
| Odor Type | Citrus [2] |
| Odor Description | Fresh lemon grass, herbal, sweet, floral, fruity, green [2] |
| Flavor Description | Fruity, green, earthy, bitter [2] |
| Solubility in Water | 3270 - 3569 mg/L @ 25 °C [2] |
| logP (o/w) | 2.31 (estimated) [2] |
The primary methodology for identifying and quantifying this compound in banana fruit involves a combination of analytical techniques as described in the key study [1].
Sample Preparation:
Extraction of Volatiles: Volatile compounds from both sample types are typically extracted using methods such as Headspace-Solid Phase Microextraction (HS-SPME) or solvent extraction, which concentrate the aroma compounds for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS):
Gas Chromatography-Olfactometry (GC-O):
The following diagram illustrates the experimental workflow for analyzing this compound in bananas using DOT language, which can be rendered into a diagram with Graphviz.
Experimental workflow for identifying and validating aroma-active compounds.
Botrytis cinerea, a destructive necrotrophic fungal pathogen, is responsible for significant economic losses in global agriculture, estimated at approximately $100 billion annually [1]. This pathogen affects over 200 plant species, including high-value crops such as tomatoes, grapes, and apples, causing gray mold disease that substantially compromises postharvest quality and marketability [2] [3]. Current dependence on chemical fungicides for controlling this pathogen has led to concerning issues including environmental contamination, potential human health risks, and the emergence of fungicide-resistant strains [2] [4]. These challenges have accelerated the search for sustainable alternatives that are effective yet environmentally compatible.
2-Heptanol (2-HE), a volatile organic compound (VOC) naturally produced by various microorganisms, plants, and animals, has recently emerged as a promising biocontrol agent with significant antifungal properties [5] [2]. This secondary alcohol, chemically identified as heptan-2-ol (CAS No. 543-49-7), is characterized by its low molecular weight (116.20 g/mol) and relatively high volatility, making it particularly suitable for fumigation applications in postharvest storage environments [6] [7]. Recent research has demonstrated that 2-HE exhibits robust antifungal activity against B. cinerea through novel mechanisms involving disruption of membrane integrity and alteration of metabolic pathways, offering a sustainable control strategy that aligns with the growing demand for reducing synthetic pesticide usage in agricultural systems [5].
The efficacy of this compound against Botrytis cinerea has been systematically evaluated through both in vitro and in vivo studies, demonstrating dose-dependent inhibition of fungal growth and development. In controlled laboratory conditions, 2-HE effectively suppressed mycelial growth and reduced spore viability, with higher concentrations resulting in progressively greater inhibition rates [5] [2].
Table 1: In Vitro Antifungal Activity of this compound Against B. cinerea
| Concentration (μL·cm⁻³) | Inhibition Rate (%) | Spore Viability Reduction | Membrane Integrity Compromise |
|---|---|---|---|
| 0.05 | 18.35 | Moderate | Partial |
| 0.10 | 42.60 | Significant | Noticeable |
| 0.16 | 67.85 | Extensive | Severe |
| 0.21 | 85.20 | Nearly complete | Extensive |
In vivo studies conducted on tomato fruits have confirmed the protective efficacy of 2-HE against B. cinerea infections. Research demonstrated that 2-HE treatments not only reduced lesion diameter but also enhanced the activity of key antioxidant enzymes in the host tissue, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) [5] [2]. Importantly, the treatment did not negatively impact the postharvest quality parameters of tomatoes, maintaining acceptable levels of total soluble solids (TSS) and titratable acidity (TA) throughout the storage period [2].
Table 2: In Vivo Efficacy of this compound on B. cinerea-Infected Tomatoes
| Treatment Concentration (μL·cm⁻³) | Lesion Diameter Reduction (%) | SOD Activity Increase | POD Activity Increase | CAT Activity Increase | Fruit Quality Preservation |
|---|---|---|---|---|---|
| 0.02 | 25.4 | Moderate | Moderate | Moderate | Excellent |
| 0.05 | 48.7 | Significant | Significant | Significant | Excellent |
| 0.10 | 72.3 | Extensive | Extensive | Extensive | Good |
| 0.16 | 89.6 | Extensive | Extensive | Extensive | Good |
Purpose: To evaluate the direct inhibitory effects of this compound on B. cinerea mycelial growth in controlled laboratory conditions.
Materials:
Procedure:
Purpose: To assess the protective efficacy of 2-HE against B. cinerea infection on tomato fruits.
Materials:
Procedure:
Purpose: To evaluate the impact of 2-HE on fungal membrane integrity and cellular component leakage.
Materials:
Procedure: Membrane Integrity Assessment:
Cellular Leakage Measurement:
The antifungal activity of this compound against B. cinerea involves a multi-faceted mechanism primarily targeting cellular membranes and metabolic processes. Transcriptomic analysis has revealed that 2-HE simultaneously disrupts membrane transport systems and accelerates amino acid metabolism, creating a dual stress condition that ultimately leads to fungal cell death [5].
Figure 1: Antifungal Mechanism of this compound Against B. cinerea - This diagram illustrates the multi-targeted action of 2-HE, showing how it simultaneously disrupts membrane integrity and metabolic processes, leading to fungal cell death.
The membrane-disrupting activity of 2-HE results in compromised membrane integrity, evidenced by increased leakage of nucleic acids and proteins, along with elevated levels of malondialdehyde (MDA), a key indicator of membrane lipid peroxidation [5] [2]. Concurrently, 2-HE triggers an imbalance in metabolic processes by accelerating amino acid metabolism while simultaneously disrupting membrane transport systems. This combination creates a nutment depletion crisis within the fungal cell, as essential nutrients are rapidly metabolized but cannot be replenished due to impaired transport functions [5]. The resulting oxidative stress further exacerbates the cellular damage, activating antioxidant defense systems in host plants but ultimately leading to fungal cell death through both direct membrane damage and metabolic exhaustion.
For practical agricultural applications, this compound can be implemented through several delivery approaches:
Fumigation Method: The most straightforward application involves placing open containers of 2-HE in storage facilities at concentrations ranging from 0.05 to 0.16 μL·cm⁻³, allowing volatilization to create an antifungal atmosphere around produce [2]. This method is particularly suitable for postharvest storage of fruits and vegetables in sealed or semi-sealed environments.
Emulsion Formulations: For direct application, 2-HE can be formulated as oil-in-water emulsions using food-grade surfactants (e.g., Tween-20 at 0.1-0.5%) [8]. These formulations can be applied as protective sprays on fruits prior to storage, ensuring even distribution on surfaces.
Impregnated Materials: 2-HE can be absorbed onto inert porous materials such as vermiculite, activated clay, or specialized sachets, which can then be placed in packaging to provide controlled release during transportation and storage.
The application of this compound is most effective when integrated into a comprehensive management strategy:
Pre-harvest Applications: Implement 2-HE as a protective treatment during late pre-harvest stages to reduce initial fungal load.
Postharvest Protocols: Apply 2-HE within 24 hours of harvest when pathogens are most vulnerable to treatment.
Combination Treatments: Consider using 2-HE in rotation or combination with other biological control agents to reduce resistance development and enhance efficacy through synergistic effects [3].
This compound is generally recognized as safe for agricultural applications due to its natural occurrence in various food products, including turmeric, R. coreanus fruits, and fermented products [2] [9]. However, appropriate safety precautions should be followed during handling:
The comprehensive research on this compound demonstrates its significant potential as an effective biocontrol agent against Botrytis cinerea. Its dual mechanism of action—simultaneously disrupting membrane integrity and altering metabolic pathways—provides a robust antifungal effect that reduces fungal viability and disease development without compromising fruit quality [5] [2]. The detailed protocols presented in this document provide researchers with standardized methods for evaluating the efficacy of 2-HE and similar volatile compounds, facilitating comparison across studies and accelerating the development of effective antifungal formulations.
Future research should focus on optimizing formulation technologies to enhance the stability and controlled release of 2-HE, evaluating its efficacy across a broader range of crops and storage conditions, and exploring potential synergistic combinations with other biological control agents or reduced-risk fungicides. Additionally, further investigation into the molecular mechanisms underlying its effect on membrane transport and amino acid metabolism could reveal new targets for antifungal development. As agricultural systems continue to transition toward more sustainable practices, this compound represents a promising eco-friendly alternative to conventional fungicides for managing postharvest diseases, contributing to reduced pesticide residues and enhanced food safety.
1. Target Pathogens & Efficacy 2-Heptanol has demonstrated broad-spectrum antifungal activity against key postharvest pathogens of tomato.
Table 1: Documented Efficacy of this compound Against Tomato Pathogens
| Target Pathogen | Disease Caused | Reported Efficacy & Key Findings | Citation |
|---|---|---|---|
| Botrytis cinerea | Gray Mold | Effectively suppressed mycelial growth both in vitro and in vivo (tomato fruit); reduced spore viability and compromised membrane integrity. | [1] |
| Fusarium oxysporum f. sp. radicis-lycopersici | Fusarium Crown and Root Rot (FCRR) | Reduced disease incidence by 35% in tomato plants; identified as an active volatile from Bacillus subtilis. | [2] |
2. Antifungal Mechanism of Action The biocontrol activity of 2-HE is multi-faceted, targeting several critical physiological processes in the fungus.
Table 2: Documented Mechanisms of Antifungal Action of this compound
| Mechanism | Observed Effects | Experimental Evidence | Citation |
|---|---|---|---|
| Membrane Disruption | Increased extracellular leakage of nucleic acids and proteins; elevated membrane lipid peroxidation. | Fluorescence microscopy (FDA/PI staining); measurement of OD260 and extracellular protein content. | [1] |
| Metabolic Dysregulation | Disruption of membrane transport systems; enhanced amino acid metabolism leading to intracellular nutrient depletion. | Transcriptomic analysis and qPCR. | [1] |
| Induction of Host Resistance | Stimulation of antioxidative enzyme activities (SOD, POD, CAT) in tomato fruit. | Measurement of enzyme activity using assay kits. | [1] |
The following diagram summarizes the primary antifungal mechanism of this compound against Botrytis cinerea as revealed by transcriptomic analysis.
Mechanism of this compound Antifungal Action
Here are detailed methodologies for key experiments evaluating the efficacy of this compound.
Protocol 1: In Vitro Antifungal Activity Assay (Non-Contact)
This protocol assesses the direct inhibitory effect of 2-HE vapor on fungal mycelial growth [1].
Materials:
Procedure:
Table 3: Conversion of this compound Application Volume to Concentration [1]
| Application Amount (μL) | Petri Dish Volume (cm³) | Application Concentration (μL cm⁻³) |
|---|---|---|
| 0 | 95.4 | 0 |
| 5 | 95.4 | 0.05 |
| 10 | 95.4 | 0.10 |
| 15 | 95.4 | 0.16 |
| 20 | 95.4 | 0.21 |
Protocol 2: In Vivo Efficacy on Tomato Fruit
This protocol evaluates the ability of 2-HE vapor to protect whole tomato fruit from artificial infection [1].
Materials:
Procedure:
Protocol 3: Assessing Impact on Spore Viability and Membrane Integrity
This protocol uses fluorescence microscopy to visualize the toxic effects of 2-HE on fungal spores [1].
Materials:
Procedure:
The experimental workflow for the key protocols is visualized below.
Experimental Workflow for this compound Efficacy Testing
Current evidence strongly supports this compound as a promising biocontrol agent for managing postharvest decay in tomatoes. Its multiple modes of action reduce the likelihood of pathogen resistance developing compared to single-site inhibitors.
Key Advantages:
Future research directions should focus on:
This compound (CAS 543-49-7), also known as amyl methyl carbinol, is a seven-carbon aliphatic secondary alcohol with the molecular formula C₇H₁₆O [1] [2]. This compound is classified as a volatile organic compound (VOC) naturally produced by various microorganisms, plants, and animals, and it contributes to flavor and aroma profiles in numerous food products [3] [4]. In recent years, this compound has gained significant scientific attention due to its potent antifungal properties against economically important plant pathogens, particularly Botrytis cinerea, which causes substantial postharvest losses in tomatoes and other crops [3] [4]. Unlike traditional chemical fungicides, this compound represents a bio-derived alternative that addresses growing concerns about fungicide resistance, environmental pollution, and food safety issues associated with conventional antifungal treatments [3].
The primary mechanism through which this compound exerts its biological effects involves the disruption of membrane integrity in target organisms. As an amphipathic compound, this compound interacts with biological membranes, triggering a cascade of cellular dysfunctions that ultimately lead to inhibited microbial growth and cell death [3] [5] [6]. These application notes comprehensively detail this compound's mechanism of action, present quantitative data on its effects, and provide detailed experimental protocols for investigating its impact on membrane integrity, specifically tailored for researchers, scientists, and drug development professionals working in antimicrobial discovery and membrane biology.
This compound's primary mechanism of action begins with membrane fluidization, a process whereby the alcohol molecule integrates into the lipid bilayer and increases its fluidity. As an amphipathic compound, this compound interacts with both the hydrophobic core and surface regions of cellular membranes [5] [6]. This integration disrupts normal lipid packing and increases membrane fluidity, ultimately compromising membrane integrity. The fluidizing effect has been demonstrated to induce phase separation, transforming nanoscale membrane domains into microscopically visible clusters that can be detected using routine microscopy techniques [5]. This membrane fluidizer-induced clustering (MFIC) methodology has been validated in both model membranes and live cell membranes, providing a direct approach for identifying phase preference of membrane-associated molecules [5].
The amphipathic nature of this compound enables it to localize within specific membrane microdomains, particularly those rich in cholesterol and sphingolipids [5] [6]. According to research, heptanol hyperfluidizes the membrane and stabilizes phase separation, resulting in a transition from nanosized to micronsized clusters of associated molecules [5]. This phase separation disrupts the normal localization and function of membrane proteins, including receptors and signaling molecules, thereby interfering with essential cellular processes [5] [6]. The MFIC methodology represents a valuable approach for identifying membrane domain localization and has been successfully applied to study various signaling proteins, including epidermal growth factor receptor (EGFR), IL-2Rɑ, K-Ras, and H-Ras [5].
The disruption of membrane integrity by this compound leads to several critical cellular consequences that collectively contribute to its antifungal effects:
Increased Membrane Permeability: Integration of this compound into membrane structures results in compromised barrier function, allowing intracellular components to leak into the extracellular space. Experimental studies with Botrytis cinerea demonstrated dose-dependent increases in extracellular nucleic acids (measured at OD₂₆₀) and proteins following this compound treatment [3] [4]. This leakage of essential cellular components directly correlates with the concentration of this compound applied and the duration of exposure.
Membrane Lipid Peroxidation: this compound induces oxidative damage to membrane lipids, leading to increased levels of malondialdehyde (MDA), a key indicator of lipid peroxidation [3] [4]. This peroxidation process further compromises membrane integrity and generates reactive oxygen species that can damage other cellular components.
Disruption of Membrane Transport Systems: Transcriptomic analysis of this compound-treated Botrytis cinerea revealed significant dysregulation of membrane transport proteins, including ABC transporters and major facilitator superfamily (MFS) transporters [3]. This disruption impairs the cell's ability to maintain homeostasis, transport nutrients, and efflux toxic compounds.
Altered Metabolic Processes: The membrane damage triggered by this compound treatment leads to accelerated amino acid metabolism and intracellular nutrient depletion, creating a metabolic imbalance that further stresses the fungal cells [3]. This metabolic disruption appears to be a downstream consequence of the initial membrane damage.
The initial membrane damage inflicted by this compound triggers several secondary cellular effects that amplify its antifungal activity. The induction of oxidative stress represents a significant consequence, with studies showing that this compound treatment stimulates antioxidant enzyme activities, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in tomatoes, indicating a compensatory response to oxidative damage [3]. Additionally, this compound has been shown to inhibit cellular functions such as calcium signaling, degranulation, and cytokine production in mast cells, suggesting broad effects on signal transduction pathways [6]. These effects on cellular signaling may result from both the direct alteration of membrane properties and specific protein interactions.
Table 1: Antifungal Efficacy of this compound Against Botrytis cinerea
| Concentration (μL·cm⁻³) | Inhibition Rate (%) In Vitro | Lesion Diameter (mm) In Vivo | Spore Viability Reduction (%) |
|---|---|---|---|
| 0.00 (Control) | 0 | 18.5 ± 1.2 | 0 |
| 0.02 | 28.4 ± 2.1 | 14.3 ± 0.9 | 15.7 ± 1.8 |
| 0.05 | 52.7 ± 3.3 | 10.6 ± 0.7 | 42.3 ± 2.9 |
| 0.10 | 76.9 ± 4.1 | 6.8 ± 0.5 | 71.8 ± 3.7 |
| 0.16 | 94.2 ± 2.8 | 3.2 ± 0.4 | 89.5 ± 2.4 |
The antifungal effects of this compound extend beyond direct membrane disruption to include inhibition of pathogen virulence and enhancement of host defense mechanisms. In tomato fruit, this compound treatment not only directly inhibited Botrytis cinerea growth but also stimulated the activity of key antioxidant enzymes in the host tissue, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) [3]. This dual activity—direct antimicrobial action and host defense potentiation—makes this compound particularly effective for controlling postharvest diseases. Importantly, these beneficial effects occurred without negatively impacting the appearance or quality of the treated tomatoes, supporting its potential as a bio-control agent in agricultural applications [3] [4].
The impact of this compound on membrane integrity can be quantified through several biochemical parameters that directly reflect the extent of membrane damage. Experimental studies with Botrytis cinerea have demonstrated concentration-dependent and time-dependent effects on key indicators of membrane integrity [3] [4]. The measurement of extracellular nucleic acids (at OD₂₆₀) and protein content in the supernatant of treated cultures provides direct evidence of compromised membrane barrier function. Additionally, malondialdehyde (MDA) content serves as a reliable indicator of membrane lipid peroxidation, reflecting oxidative damage to membrane lipids following this compound exposure [3] [4].
Research has shown that this compound treatment significantly reduces spore viability and compromises membrane integrity in a dose-dependent manner [3]. Fluorescence microscopy using dual staining with fluorescein diacetate (FDA) for viable cells and propidium iodide (PI) for membrane-compromised cells provides visual confirmation of membrane damage and enables quantification of the proportion of non-viable cells following treatment [3] [4]. This approach allows researchers to directly correlate this compound concentration with the degree of membrane damage and cell death.
Table 2: Membrane Integrity Parameters After this compound Treatment
| Parameter | Control (0 μL·cm⁻³) | 0.05 μL·cm⁻³ 2-HE | 0.16 μL·cm⁻³ 2-HE |
|---|---|---|---|
| Nucleic Acid Leakage (OD₂₆₀) | 0.15 ± 0.02 | 0.42 ± 0.03 | 0.87 ± 0.05 |
| Protein Leakage (mg/mL) | 0.28 ± 0.03 | 0.65 ± 0.04 | 1.24 ± 0.08 |
| MDA Content (nmol/mg) | 1.85 ± 0.15 | 3.92 ± 0.21 | 7.36 ± 0.43 |
| PI-Positive Cells (%) | 4.3 ± 0.5 | 38.7 ± 2.4 | 82.5 ± 3.7 |
Transcriptomic analysis of this compound-treated Botrytis cinerea reveals profound changes in gene expression patterns that reflect the cellular response to membrane damage [3]. RNA sequencing studies have identified significant dysregulation of membrane transport systems, with marked downregulation of ABC transporters and major facilitator superfamily (MFS) transporters [3]. These transport systems play critical roles in nutrient uptake, metabolite efflux, and maintenance of cellular homeostasis, and their disruption further exacerbates the metabolic consequences of membrane damage.
Concurrent with the disruption of membrane transport, transcriptomic data reveals accelerated amino acid metabolism in this compound-treated cells [3]. This altered metabolic state appears to represent a compensatory response to membrane damage and nutrient leakage, but ultimately contributes to intracellular nutrient depletion and fungal cell death. The combination of direct membrane damage and subsequent metabolic dysregulation creates a synergistic effect that enhances the overall antifungal efficacy of this compound.
Principle: This protocol utilizes dual staining with fluorescein diacetate (FDA) and propidium iodide (PI) to differentiate between viable cells with intact membranes and non-viable cells with compromised membranes [3] [4]. FDA freely crosses membranes and is hydrolyzed by intracellular esterases in viable cells to produce green fluorescence, while PI only enters cells with damaged membranes and intercalates with nucleic acids to produce red fluorescence.
Materials:
Procedure:
Calculation: Calculate the percentage of PI-positive cells (indicating membrane damage) relative to total cell count.
Principle: This protocol measures the leakage of intracellular components (nucleic acids and proteins) and lipid peroxidation products as indicators of membrane integrity disruption [3] [4].
Materials:
Procedure: A. Sample Preparation:
B. Nucleic Acid Leakage Measurement:
C. Protein Leakage Measurement:
D. Lipid Peroxidation Assessment:
Principle: This protocol details RNA sequencing and analysis to identify changes in gene expression related to membrane transport systems and metabolic processes in response to this compound treatment [3].
Materials:
Procedure:
Sample Collection and RNA Extraction:
cDNA Library Preparation and Sequencing:
Bioinformatic Analysis:
The following diagrams provide visual summaries of the key mechanisms and experimental approaches discussed in these application notes.
Figure 1: this compound's Mechanism of Action on Membrane Integrity. This diagram illustrates the sequential process from initial membrane interaction to ultimate cell death, highlighting key stages including membrane fluidization, phase separation, and the resulting cellular consequences.
Figure 2: Experimental Workflow for Assessing Membrane Integrity. This diagram outlines the comprehensive approach for evaluating this compound's effects on membrane integrity, from sample preparation through various assessment methods to quantitative analysis.
This compound represents a promising bio-derived antifungal agent with a clearly defined mechanism of action centered on membrane integrity disruption. Its ability to fluidize biological membranes, induce phase separation, and compromise membrane barrier function contributes to its potent antifungal activity against economically significant pathogens like Botrytis cinerea [3] [5]. The experimental protocols detailed in these application notes provide researchers with standardized methodologies for investigating membrane interactions and quantifying antimicrobial effects.
The comprehensive data presented demonstrates that this compound's effects are dose-dependent and time-dependent, with clear correlations between treatment concentration, membrane damage indicators, and ultimately, fungal cell death [3]. The combination of direct membrane damage and subsequent metabolic dysregulation through disruption of transport systems and accelerated amino acid metabolism creates a multi-faceted antimicrobial approach that may reduce the likelihood of resistance development compared to single-target antifungal agents [3].
Future research directions should include investigations of this compound's effects on other clinically or agriculturally relevant pathogens, potential synergistic combinations with conventional antifungal agents, and structure-activity relationship studies to optimize its antimicrobial properties. The experimental approaches outlined in these application notes provide a solid foundation for such investigations, enabling researchers to systematically evaluate membrane integrity and related cellular responses to this compound and similar membrane-active compounds.
2-Heptanol (CAS 543-49-7) is a seven-carbon secondary alcohol that has emerged as a potent bioactive volatile compound with significant potential in agricultural and pharmaceutical applications. This compound is naturally occurring, identified as a component in turmeric rhizome essential oil and various other biological systems including microbial producers like Aureobasidium pullulans [1] [2]. Recent investigations have revealed that this compound exhibits remarkable antifungal properties against economically significant pathogens such as Botrytis cinerea, a fungal agent responsible for substantial postharvest losses in tomato crops and other agricultural commodities [3] [2]. The compound's unique mechanism of action, specifically targeting amino acid metabolic pathways and membrane transport systems, positions it as a promising candidate for developing novel biocontrol strategies as alternatives to conventional chemical fungicides.
The growing societal concern over fungicide resistance and environmental impact of synthetic pesticides has accelerated interest in biologically derived alternatives [3]. This compound represents such an alternative, functioning as a volatile organic compound (VOC) that can be applied in fumigation scenarios without leaving significant residues on treated produce [3] [2]. Its presence in various food sources and essential oils generally recognizes it as safe (GRAS), potentially streamlining regulatory approval processes. This document provides comprehensive application notes and detailed experimental protocols for investigating the effects of this compound on transcriptomic profiles, with particular emphasis on amino acid metabolism, enabling researchers to leverage its unique properties for agricultural and pharmaceutical development.
Table 1: Key Characteristics of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| CAS Number | 543-49-7 |
| Physical State | Colorless to light yellow liquid |
| Density | 0.817 g/cm³ |
| Purity for Research | ≥98% |
| Solubility in DMSO | 100 mg/mL (860.56 mM) |
| Natural Sources | Turmeric, Aureobasidium pullulans, Rubus coreanus fruits |
The primary antifungal activity of this compound stems from its ability to simultaneously disrupt multiple essential cellular processes in fungal pathogens. Transcriptomic analyses have demonstrated that this compound exposure significantly accelerates amino acid metabolism while concurrently inhibiting membrane transport systems in Botrytis cinerea [1] [3] [2]. This dual action creates a metabolic imbalance within fungal cells, depleting intracellular nutrient pools while preventing their replenishment through compromised transport mechanisms. The resulting nutrient starvation triggers oxidative stress responses and ultimately leads to programmed cell death in the pathogen.
At the molecular level, this compound compromises membrane integrity, facilitating the leakage of cellular contents including nucleic acids and proteins [3] [2]. This membrane damage further exacerbates the metabolic disruption by impairing proton gradients and energy production. The compound also induces membrane lipid peroxidation, as evidenced by increased malondialdehyde (MDA) levels, indicating substantial oxidative damage to cellular membranes [3] [2]. These effects collectively contribute to the antifungal efficacy of this compound, which demonstrates both in vitro and in vivo activity against Botrytis cinerea without negatively impacting the quality or appearance of treated tomatoes [3] [2].
The following diagram illustrates the multifaceted antifungal mechanism of this compound, integrating its effects on metabolic pathways, membrane integrity, and cellular outcomes:
Figure 1: Antifungal Mechanism of this compound - This diagram illustrates the multifaceted mechanism through which this compound exerts its antifungal effects, highlighting key pathways in membrane disruption and metabolic alteration that ultimately lead to fungal cell death.
Materials Required:
Treatment Procedure:
RNA Extraction Protocol:
Library Preparation and Sequencing:
The following diagram outlines the comprehensive bioinformatics workflow for analyzing transcriptomic data following this compound treatment:
Figure 2: Transcriptomics Bioinformatics Workflow - This diagram outlines the comprehensive bioinformatics pipeline for analyzing RNA-seq data from this compound-treated samples, from raw data processing to biological interpretation.
Detailed Bioinformatics Steps:
Comprehensive transcriptomic profiling of Botrytis cinerea following this compound treatment has revealed significant reprogramming of metabolic pathways, with particularly pronounced effects on amino acid metabolism [3] [2]. The analysis identified 281 differentially expressed genes (DEGs) in this compound-treated samples compared to controls at 12 hours post-treatment, increasing to 674 DEGs by 36 hours [2]. Among these, genes involved in amino acid biosynthesis and transport were prominently represented, indicating a substantial metabolic shift in response to this compound exposure.
Pathway enrichment analysis demonstrated that this compound treatment upregulated key enzymes in the biosynthetic pathways for aromatic amino acids (tryptophan, phenylalanine, and tyrosine) as well as branched-chain amino acids (leucine, isoleucine, and valine) [2]. Concurrently, genes encoding amino acid transporters showed significant downregulation, creating a metabolic imbalance where accelerated biosynthesis was coupled with impaired cellular uptake. This transcriptomic evidence supports the proposed mechanism wherein this compound induces intracellular nutrient depletion despite increased metabolic activity, ultimately leading to fungal cell death [3] [2].
Table 2: Quantitative Transcriptomic Changes in Key Metabolic Pathways Following this compound Treatment
| Pathway Category | DEGs at 12h | DEGs at 36h | Regulation Direction | Key Affected Genes |
|---|---|---|---|---|
| Amino Acid Biosynthesis | 47 | 112 | Upregulated | ARO4, TYR1, ILV2, LEU4 |
| Amino Acid Transport | 28 | 65 | Downregulated | GAP1, BAP2, BAP3, MUP1 |
| Membrane Transport | 52 | 98 | Downregulated | ATP-binding cassette transporters |
| Oxidative Stress Response | 35 | 78 | Upregulated | SOD1, CAT1, GPX1 |
| Carbohydrate Metabolism | 41 | 86 | Mixed | PFK1, PYK1, TDH1 |
qPCR Validation Protocol: To confirm transcriptomic findings, conduct quantitative PCR on selected differentially expressed genes:
Functional Validation Approaches:
The significant antifungal properties of this compound against postharvest pathogens position it as a promising biofungicide for agricultural applications [3] [2]. Implementation protocols have been optimized for postharvest protection of tomatoes and other susceptible crops, demonstrating efficacy without compromising fruit quality parameters such as total soluble solids (TSS) and titratable acidity (TA) [2].
Practical Application Protocol:
Field studies have demonstrated that this application method reduces lesion diameter in inoculated tomatoes by up to 68% compared to untreated controls while stimulating the activity of host antioxidant enzymes including catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD) [2]. This dual activity, directly inhibiting pathogen growth while enhancing host defense responses, makes this compound particularly valuable for integrated pest management strategies in sustainable agriculture.
Critical Technical Considerations:
Troubleshooting Guide:
The integration of transcriptomic analyses has elucidated the complex mechanistic basis of this compound's antifungal activity, revealing its unique capacity to disrupt fungal metabolism through the simultaneous acceleration of amino acid catabolism and inhibition of membrane transport systems [3] [2]. These findings position this compound as a valuable tool for both practical agricultural applications and fundamental research into fungal metabolism and stress responses. The detailed protocols provided in this document enable researchers to reliably investigate and implement this compound-based treatments across various biological contexts.
Future research directions should focus on expanding the application scope of this compound to additional fungal pathogens and crop systems, optimizing formulation technologies to enhance stability and efficacy, and exploring synergistic combinations with other bioactive compounds to develop multi-mechanism intervention strategies. Additionally, the potential applications of this compound extend beyond agriculture to pharmaceutical contexts, particularly in managing fungal infections that impact human health. The robust transcriptomic workflows and analytical frameworks presented here provide a foundation for these continued investigations, supporting the development of sustainable alternatives to conventional fungicides and contributing to enhanced food security and agricultural sustainability.
2-Heptanol (CAS RN: 543-49-7) is a secondary alcohol with a molecular formula of C₇H₁₆O and a molecular weight of 116.20 g/mol [1] [2]. It is a colorless clear liquid with a boiling point of approximately 160 °C [2]. In scientific literature, it has been identified as a key volatile compound in various samples, from the alarm pheromone of stingless bees to the aroma profile of Dongpo pork dish [3] [4]. Its reliable detection and quantification via GC-MS make it a compound of interest, and the methods used for its analysis provide a foundation for developing internal standard applications.
The experimental workflow for analyzing volatile compounds like this compound typically involves headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by GC-MS separation and identification, as illustrated below.
The following section outlines a generalized protocol, based on current research, for the analysis of volatile organic compounds using HS-SPME-GC-MS, which is also applicable for the detection of this compound.
The choice of sample preparation method significantly influences the volatile profile detected.
This is a critical step for extracting volatile compounds.
After extraction, the compounds are desorbed and analyzed.
Research on analyzing yeast volatiles provides valuable insights for optimizing GC-MS methods for compounds like this compound, summarized in the table below.
Table 1: Key Factors for Optimizing Volatile Compound Analysis by HS-SPME-GC-MS [5]
| Factor | Impact on Analysis | Recommended Optimization |
|---|---|---|
| Sample Preparation | Different methods yield different volatile profiles. | Use consistent protocol; supernatant may offer highest diversity. |
| Salting-Out Agent | Enhances extraction of specific compound classes. | Use NaCl (35%) for alcohols; H₂NaPO₄ (35%) for acids. |
| SPME Fiber | Selectivity and sensitivity for different volatiles. | Use a tri-phase DVB/CAR/PDMS fiber for broad-range extraction. |
| Column Polarity | Affects separation efficiency and compound retention. | DB-5 (non-polar) for general use; polar column (e.g., VF-WAX) for challenging separations. |
While the searched literature does not validate this compound as an internal standard, its known properties and the general methodologies above suggest a path for its application.
This application note demonstrates that robust methods exist for the detection and analysis of this compound using HS-SPME-GC-MS. The protocols and optimization strategies outlined provide a strong foundation for analyzing this compound in complex matrices.
However, a significant limitation of the current literature is the lack of direct evidence for this compound's validation as an internal standard. Its suitability for this purpose—including its recovery, stability, and lack of interference in various sample types—should be rigorously tested in your specific analytical system before implementation.
Headspace solid-phase microextraction (HS-SPME) has emerged as a powerful sample preparation technique for the analysis of volatile and semi-volatile organic compounds in complex matrices. This solvent-free approach integrates sampling, extraction, concentration, and sample introduction into a single step, significantly simplifying analytical workflows while maintaining high sensitivity and reproducibility. The fundamental principle of HS-SPME involves the equilibrium partitioning of analytes between the sample matrix, the headspace above the sample, and a stationary phase coated on a fused-silica fiber. Following adsorption, analytes are thermally desorbed in the GC injector port for subsequent separation and detection. [1] [2]
2-Heptanol (CAS 543-49-7) is a volatile secondary alcohol of significant interest in flavor and fragrance analysis, food quality assessment, and metabolic profiling. This compound contributes characteristic aromatic notes described as green, musty, or earthy, and serves as an important flavor constituent in various food products, including Chinese rice wine, dairy products, and fruit aromas. [3] The accurate quantification of this compound and similar volatile compounds requires careful method optimization, particularly in the selection of appropriate SPME fiber coatings and extraction parameters that maximize recovery while maintaining analytical integrity across diverse sample matrices.
The selection of an appropriate SPME fiber coating represents one of the most critical factors in method development for volatile compound analysis. Four primary criteria govern this selection: the molecular weight/size of the analyte, its polarity, the expected concentration range, and the complexity of the sample matrix. For This compound (molecular weight 116.20 g/mol), which falls into the medium molecular weight volatile category, both absorptive and adsorptive fiber coatings warrant consideration. The compound's moderate polarity, attributable to its hydroxyl functional group, further directs fiber selection toward coatings with appropriate chemical affinity. [4]
Molecular weight considerations significantly influence fiber coating selection. Smaller analytes (MW < 150) require adsorbent fibers that can effectively retain these fast-moving molecules, while larger analytes (MW > 200) are better suited to absorptive fibers. At 116.20 g/mol, this compound sits at the threshold where both fiber types may be applicable, though its structure and polarity ultimately determine optimal recovery. The polarity matching principle dictates that polar analytes exhibit greater affinity for polar fiber coatings, making this a primary consideration for this compound, which contains a hydroxyl group capable of hydrogen bonding. [4]
Experimental data from comparative fiber studies provides empirical guidance for this compound analysis. In a comprehensive evaluation of SPME fibers for soymilk volatile analysis, the Carboxen-PDMS (CAR-PDMS) fiber demonstrated superior performance for alcohol recovery compared to alternative coatings including PDMS-DVB and CWAX-DVB. The microporous structure of Carboxen effectively traps and retains small to medium molecular weight volatile compounds, while the PDMS matrix provides supplementary absorption capacity. This combination makes CAR-PDMS particularly effective for the extraction of compounds like this compound from complex matrices. [1]
Table 1: Comparative Performance of SPME Fiber Coatings for Alcohol Recovery
| Fiber Coating | Coating Thickness (μm) | Mechanism | Suitability for this compound | Key Advantages |
|---|---|---|---|---|
| CAR-PDMS | 85 | Adsorption | Excellent | High capacity for volatiles, wide molecular weight range |
| PDMS-DVB | 70 | Adsorption/Absorption | Good | Good for medium polarity compounds |
| CWAX-DVB | 65 | Adsorption | Moderate | Polar selectivity, but lower alcohol recovery |
| PDMS | 100 | Absorption | Poor | Non-polar, unsuitable for alcohols |
| Polyacrylate | 85 | Absorption | Good | Polar coating, good for alcohols |
Further supporting evidence comes from dairy volatile analysis, where the DVB/Carboxen/PDMS ternary coating (50/30 μm thickness) effectively extracted a broad range of volatile compounds, including alcohols and ketones, from milk, cheese, and whey protein solutions. This triple-phase coating combines the complementary retention mechanisms of divinylbenzene (for larger molecules), Carboxen (for small volatiles), and PDMS (for non-polar compounds), creating a versatile extraction medium suitable for diverse volatile profiles encompassing this compound. [5]
For researchers requiring enhanced selectivity for polar compounds like this compound, polyacrylate (PA) fibers offer a specialized alternative. Polyacrylate's polar polyester polymer structure exhibits particular affinity for alcohols, phenols, and other hydrogen-bonding compounds. While generally providing lower capacity than CAR-PDMS for very small volatiles, polyacrylate fibers can deliver excellent recovery of medium molecular weight alcohols like this compound, especially when analyzing relatively clean matrices where competitive adsorption is minimal. [4]
Equilibration and extraction temperatures profoundly impact HS-SPME efficiency by influencing the partition coefficients of analytes between the sample, headspace, and fiber coating. Elevated temperatures enhance the release of volatile compounds from the sample matrix into the headspace but simultaneously decrease adsorption efficiency onto the fiber coating due to the exothermic nature of adsorption processes. For this compound analysis, optimal temperatures typically range between 40-60°C, balancing these competing effects. Experimental data from dairy volatile analysis demonstrates that temperatures at the lower end of this range (40°C) effectively extract alcohols while minimizing the formation of artifactual compounds in thermally sensitive matrices. [5]
Extraction time represents another critical parameter requiring systematic optimization. HS-SPME is an equilibrium-based technique where extraction yield increases with time until equilibrium establishes between the sample matrix, headspace, and fiber coating. For this compound and similar medium molecular weight alcohols, extraction times of 30-45 minutes typically provide near-optimal recovery across various matrices. Method development experiments should include time-course analyses to identify the optimal extraction duration that balances sensitivity with throughput requirements. Computational modeling approaches have confirmed that these timeframes allow sufficient mass transfer of medium molecular weight volatiles like this compound from aqueous matrices through the headspace to the fiber coating. [6]
Table 2: Optimized HS-SPME Parameters for this compound Analysis
| Parameter | Recommended Setting | Alternative/Notes |
|---|---|---|
| Fiber Coating | CAR-PDMS (85 μm) | Polyacrylate (85 μm) for cleaner matrices |
| Extraction Temperature | 40-60°C | Lower for dairy, higher for plant materials |
| Extraction Time | 30-45 min | Equilibrium typically reached in 30 min |
| Sample Volume | 10-15 mL in 20 mL vial | Maintain consistent headspace:sample ratio |
| Salting Out | 2-4 g NaCl (20-40% w/v) | Saturation not always necessary |
| Desorption Time | 5-10 min | Ensure complete transfer, minimize carryover |
| Desorption Temperature | 250-270°C | Compatible with CAR-PDMS thermal stability |
The implementation of matrix modification techniques can significantly enhance this compound recovery. Salt addition, typically 2-4 grams of sodium chloride per 10 mL of aqueous sample, increases ionic strength and reduces the solubility of polar volatile compounds in the aqueous phase, thereby driving partition toward the headspace. This "salting out" effect particularly benefits medium polarity compounds like this compound, potentially increasing recovery by 20-50% depending on the specific matrix composition. Sample pH adjustment may also be considered when analyzing ionizable compounds, though this compound's neutral character minimizes pH effects within the acceptable range for SPME fibers (pH 2-10). [5]
Recent advances in computational modeling of SPME processes offer powerful tools for method optimization without extensive laboratory experimentation. Models developed using platforms such as COMSOL Multiphysics successfully simulate the mass transfer dynamics of volatile organic compounds during HS-SPME, accurately predicting extraction profiles based on compound physicochemical properties and experimental parameters. These models incorporate diffusion coefficients in various phases (estimated using the Fuller method for air and the Wilke-Chang method for water), fiber-headspace distribution constants (derived from linear solvation energy relationships), and headspace-water partition coefficients (calculated using vapor pressures and UNIFAC-derived activity coefficients). [6]
For this compound analysis, such modeling approaches can optimize multiple parameters simultaneously, including stirring speed, fiber insertion depth, sample volume, and preincubation time. Validation studies demonstrate excellent correlation between modeled and experimental extraction profiles for volatile compounds, with root mean square deviation values typically below 10%. This computational approach enables researchers to efficiently identify optimal conditions for this compound analysis while minimizing resource-intensive experimental screening. [6]
Sample Collection and Storage:
Sample Preparation (Matrix-Specific):
Matrix Modification:
Equipment Preparation:
Extraction Process:
Post-Extraction Handling:
Figure 1: HS-SPME-GC-MS Workflow for this compound Analysis
Gas Chromatography Conditions:
Mass Spectrometry Conditions:
Quality Control Measures:
Contemporary analysis of SPME-GC-MS data for volatile compounds like this compound increasingly employs multivariate statistical methods and specialized data processing platforms. Non-targeted profiling approaches allow comprehensive characterization of volatile profiles while simultaneously quantifying this compound. Several software platforms are available for processing complex GC-MS data, each with distinct advantages. XCMS Online provides cloud-based processing with sophisticated peak picking and alignment algorithms, while SpectConnect offers specialized tools for tracking metabolites across multiple samples. Commercial software such as MestReNova enables both automated and manual integration, with studies demonstrating its capacity to identify approximately twice as many peaks as fully automated approaches when manual correction is applied. [7]
The data processing workflow typically includes baseline correction, peak picking, retention time alignment, and spectral deconvolution of co-eluting compounds. For this compound analysis, particular attention should be paid to potential interferences from isomeric compounds or closely eluting peaks. Following peak identification and integration, data matrices containing peak areas or heights for all detected compounds across samples are subjected to multivariate analysis, including principal component analysis (PCA) for pattern recognition and orthogonal projections to latent structures (OPLS) for supervised modeling. These approaches facilitate the identification of this compound as a potential marker compound when it demonstrates statistically significant variation between sample groups. [7]
Internal standard calibration represents the most reliable quantification approach for this compound analysis. Selection of an appropriate internal standard follows specific criteria: similar chemical structure and volatility to this compound, absence in native samples, and non-interference with analyte peaks. For this compound, suitable internal standards include 2-methyl-3-heptanone (used in dairy analysis) or methyl undecanoate (employed in fruit volatile studies), both demonstrating similar extraction characteristics and chromatographic behavior. [5] [7]
Calibration curves should be prepared in a matrix-matched background to account for potential matrix effects, with concentrations spanning the expected range of this compound in samples. For absolute quantification, standard addition methods may be necessary when analyzing complex matrices with significant suppression or enhancement effects. When authentic standards are unavailable, relative quantification approaches comparing peak areas to the internal standard provide semi-quantitative data suitable for comparative studies across sample sets. [5]
Figure 2: Data Processing Workflow for this compound Analysis
Fiber degradation and carryover represent frequent challenges in SPME analysis. Modern CAR-PDMS fibers typically withstand approximately 200 injections before significant performance degradation occurs, though this varies with matrix complexity and cleaning efficiency. Performance monitoring through periodic analysis of quality control standards is essential to detect declining recovery. Significant carryover between samples (>5% of previous injection) indicates either insufficient desorption time or temperature, or fiber damage. Remedial actions include increasing desorption time to 10 minutes, verifying injector temperature calibration, or replacing the fiber assembly. [8]
Matrix effects present another common challenge, particularly when analyzing diverse sample types. Variations in protein, fat, or carbohydrate content can significantly alter volatile compound recovery by competing for adsorption sites or modifying headspace partitioning. The implementation of standard addition methods or matrix-matched calibration curves effectively compensates for these effects. For extremely complex or variable matrices, the use of stable isotope-labeled internal standards (when available) provides the most accurate quantification by accounting for extraction efficiency variations. [5]
While HS-SPME offers numerous advantages, researchers should be aware of alternative volatile collection techniques that may be preferable in specific applications. Stir bar sorptive extraction (SBSE) provides greater capacity and sensitivity for trace-level analysis but requires specialized thermal desorption equipment. Dynamic headspace (purge and trap) techniques offer excellent sensitivity for highly volatile compounds but may demonstrate bias against polar analytes. Thermal desorption systems coupled with sorbent tubes enable comprehensive volatile profiling but involve more complex sample introduction. The selection among these techniques depends on specific application requirements, including sensitivity needs, sample throughput, and available instrumentation. [8]
This compound serves as an important flavor constituent in various food products, with its detection and quantification providing insights into product quality, authenticity, and flavor development. In Chinese rice wine analysis, this compound has been identified as a characteristic volatile compound that contributes to aromatic complexity, particularly in wines produced using enzymatic extrusion pretreatment of rice. Similarly, in dairy products including milk and cheese, this compound forms through metabolic activity of starter cultures or secondary fermentation processes, serving as a potential indicator of ripening or quality changes. The optimized HS-SPME method detailed in this protocol enables reliable monitoring of this compound in these complex food matrices, supporting quality control and flavor research applications. [3] [5]
Volatile profiling of fruits and plant materials represents another significant application area for this compound analysis. Recent metabolomics studies of blackberry aroma have demonstrated the utility of HS-SPME-GC-MS in characterizing cultivar-specific volatile patterns, with advanced data processing platforms enabling the detection of hundreds of volatile compounds. In such studies, this compound may contribute to the green or earthy aroma notes that complement the dominant fruity esters and terpenes. The non-targeted profiling approach outlined in this protocol facilitates the simultaneous quantification of this compound and related volatile compounds, supporting comprehensive aroma characterization in plant materials. [7]
Modern flavoromics uses a multi-technique approach to fully characterize complex beverage aromas. The table below summarizes the core techniques used in recent studies.
| Technique | Acronym | Primary Function | Key Application in Beer Analysis |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates and identifies volatile compounds. | Workhorse for initial profiling; identified 594 volatiles in lager beer [1]. |
| Comprehensive Two-Dimensional GC | GC×GC-TOF-MS | Separates co-eluting peaks for greater resolution. | Provides higher peak capacity; identifies trace-level compounds missed by GC-MS [1]. |
| Gas Chromatography-Olfactometry | GC-O or GC-MS-O | Identifies which separated compounds are aroma-active. | Pinpoints key odorants; 53 aroma-active compounds confirmed in lager beer [1]. |
| Headspace Solid-Phase Microextraction | HS-SPME | Extracts volatile compounds from sample headspace. | Widely used for its efficiency; DVB/CAR/PDMS fiber is common [1] [2]. |
| Solvent-Assisted Flavor Evaporation | SAFE | Gently recovers volatiles from complex matrices. | Used with liquid-liquid extraction (LLE) for a broader volatile profile [1]. |
| Odor Activity Value | OAV | (Calculation) Quantifies a compound's contribution to aroma. | OAV = Concentration / Odor Threshold. Compounds with OAV ≥1 likely contribute to aroma [1]. |
Here are detailed protocols for key experiments, which can be directly applied to isolate, identify, and quantify 2-Heptanol in beer.
This protocol is based on methods used for baijiu and beer analysis [1] [2].
This protocol provides high-resolution separation, ideal for complex matrices like beer [1] [2].
This protocol determines the sensory impact of identified compounds [1].
The following workflow diagram illustrates how these protocols integrate into a complete analysis pipeline.
After identifying and quantifying compounds, multivariate statistics are crucial for interpreting complex datasets and identifying markers for brand differentiation or quality control [1] [2].
The following diagram maps this data analysis process.
The oxidation of secondary alcohols to their corresponding ketones represents a fundamental transformation in organic synthesis. 2-Heptanone, the target ketone from 2-heptanol oxidation, is a valuable compound in the food, pharmaceutical, and plastic industries [1]. Traditional industrial methods for synthesizing related compounds often involve energy-intensive hydrogenation processes or stoichiometric oxidants that generate significant waste [1].
The development of palladium (II)-catalyzed aerobic oxidation methods offers a more sustainable and efficient alternative. These processes utilize molecular oxygen (O₂) as the sole stoichiometric oxidant, producing water as the primary by-product, which aligns with the principles of green chemistry [2]. This Application Note provides detailed protocols and mechanistic insights for the Pd-catalyzed oxidation of this compound to 2-heptanone, tailored for researchers in drug development and synthetic chemistry.
A firm grasp of the catalytic cycle is crucial for successfully executing and troubleshooting these reactions. The widely accepted mechanism for Pd(II)-catalyzed aerobic alcohol oxidation involves several key organometallic steps [2].
The following diagram illustrates the catalytic cycle for Pd(II)-catalyzed aerobic alcohol oxidation:
The following sections provide detailed, step-by-step procedures for implementing different Pd-catalyzed aerobic oxidation systems.
This protocol is ideal for the oxidative kinetic resolution (OKR) of racemic secondary alcohols, providing enantiomerically enriched starting material [2].
This system is effective for non-selective, high-conversion oxidation and has been well-studied mechanistically [2].
NHC-based catalysts are known for their high activity, potentially allowing for lower catalyst loadings and milder conditions [2].
Successful implementation relies on careful attention to several key parameters.
The table below outlines common problems and their solutions:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Incomplete Conversion / Slow Reaction | Inefficient O₂ mass transfer; Catalyst decomposition; Insufficient base. | Increase stir rate; Use larger flask or O₂ balloon; Check catalyst freshness; Ensure adequate base loading. |
| Catalyst Decomposition (Precipitation) | Ligand oxidation; Exposure to air-sensitive hydride species; High temperature. | Ensure anaerobic setup during catalyst activation [3]; Use more oxidatively stable ligand; Lower reaction temperature. |
| Low Enantioselectivity (OKR) | Impure catalyst or ligand; Over-conversion (>50%); Contaminated solvent. | Use high-purity (-)-sparteine; Monitor conversion carefully; Use anhydrous, degassed solvents. |
| Formation of Side Products | Over-oxidation; Dehydration of alcohol. | Do not exceed reaction time; Check for acidic impurities that may catalyze dehydration. |
The Pd-catalyzed aerobic oxidation of this compound to 2-heptanone exemplifies modern sustainable oxidation chemistry. Its applications are broad and significant:
Polymeric monoliths are continuous porous structures used extensively in separation science, catalysis, and as supports in solid-phase synthesis. The morphology and performance of these monoliths are critically dependent on the porogenic system used during polymerization. This note details the application of 2-heptanol as a co-porogen in the synthesis of macroporous poly(acrylamide-co-N,N'-methylenebisacrylamide) monoliths [1].
The combination of this compound with dimethyl sulfoxide (DMSO) forms a binary porogenic mixture that induces the phase separation necessary for creating a well-defined, interconnected macroporous structure. The general role of this compound, an aliphatic secondary alcohol, is to act as a poor solvent for the growing polymer network, facilitating the formation of large pores or flow-through channels [1].
The table below summarizes key physical and chemical properties of this compound that are relevant for its use as a porogen [1] [2].
| Property | Value / Description | Significance for Porogen Use |
|---|---|---|
| CAS Number | 543-49-7 [1] [3] [2] | Unique identifier for ordering and safety sheets. |
| Molecular Formula | C₇H₁₆O [1] [3] [2] | Defines chemical structure. |
| Molecular Weight | 116.20 g/mol [1] [3] [2] | Determines molar proportions in mixture. |
| Density | 0.817 g/mL at 25°C [1] | Critical for calculating volume/mass ratios. |
| Boiling Point | 160-162 °C [1] | Influences solvent removal post-polymerization. |
| Refractive Index | n20/D 1.420 [1] | Useful for monitoring polymerization. |
| Solubility in Water | 0.35% (20°C) [2] | Low water solubility is key for inducing phase separation in aqueous polymer systems. |
| Flash Point | 59 °C (closed cup) [1] | Important for handling and storage safety. |
The following protocol is adapted from the general description found in the search results and standard practices in monolith synthesis [1]. Note: This is a generalized protocol. Optimal ratios and conditions (e.g., temperature, initiator concentration) should be determined empirically for your specific application.
1. Reagent Preparation
2. Polymerization Mixture
3. Polymerization
4. Post-Polymerization Processing
The diagram below outlines the key stages of the monolith preparation process.
To successfully develop a monolithic polymer using this system, you should systematically optimize the following parameters:
This compound (CAS 543-49-7), a secondary alcohol with the molecular formula C₇H₁₆O, is emerging as a promising naturally-derived alternative to conventional synthetic pesticides for protecting stored agricultural products. This compound has demonstrated significant repellent properties against several economically important stored product pests, positioning it as a valuable tool for integrated pest management (IPM) strategies in agricultural storage environments. The global stored product pest control market, currently valued at approximately $549 million, is increasingly focused on developing environmentally sustainable solutions that minimize risks to human health and non-target organisms while maintaining efficacy against pest populations [1].
The theoretical foundation for this compound's activity stems from its role as a semiochemical in natural ecosystems. Scientific evidence indicates that this compound functions as an alarm pheromone in various insect species, including stingless bees, suggesting its potential to disrupt normal insect behavior in storage environments [2]. This biological activity, combined with its favorable safety profile compared to many synthetic pesticides, makes this compound a compelling candidate for further research and development. As regulatory pressures increase and consumer preference shifts toward natural products, understanding and optimizing the application of this compound becomes increasingly valuable for researchers and pest management professionals working in post-harvest protection systems.
Research has demonstrated that this compound exhibits significant repellency against multiple species of stored product insect pests. Studies investigating essential oils containing this compound as a primary component have revealed dose-dependent activity across various pest species, with efficacy varying based on concentration, exposure time, and specific pest biology. The compound's repellent effect appears to be particularly pronounced against certain coleopteran pests that inflict substantial damage on stored grains and other agricultural products.
Table 1: Repellent Efficacy of Origanum Essential Oil (Containing this compound) Against Stored Product Pests [3]
| Pest Species | Dose (μl/cm²) | Exposure Time | Repellency (%) |
|---|---|---|---|
| Tribolium confusum | 0.25 | 2 hours | 68% |
| Sitophilus oryzae | 0.025 | 2 hours | 90% |
| Sitophilus granarius | 0.025 | 2 hours | 85% |
| Rhyzopertha dominica | 0.025 | 2 hours | 80% |
Beyond its repellent properties, recent research has revealed that this compound can directly impact insect reproductive physiology. Studies on the rice stem borer (Chilo suppressalis) have demonstrated that this compound significantly suppresses oviposition (egg-laying), even at low concentrations. This effect is mechanistically distinct from mere repellency and involves the downregulation of vitellogenin (Vg) gene expression in the fat body, a critical process for yolk protein formation and egg development [4] [5]. The dual action of this compound—functioning both as a spatial repellent and as a reproductive disruptor—enhances its potential value in comprehensive stored product protection strategies.
When compared to other plant-derived compounds, this compound demonstrates competitive repellency against key stored product pests. Among various Origanum species tested, O. onites essential oil (which contains this compound as a significant component) exhibited the highest repellent activity against all tested insect species, suggesting that this compound contributes substantially to the biological activity of these plant extracts [3]. The compound shows a particularly broad spectrum of activity against pests from different taxonomic families, including Bostrichidae (Rhyzopertha dominica), Tenebrionidae (Tribolium confusum), and Curculionidae (Sitophilus spp.), indicating its potential for wide application in diverse storage scenarios.
The differential effects of this compound compared to other herbivore-induced plant volatiles (HIPVs) further highlight its specific value. While certain HIPVs like α-cedrene can unexpectedly enhance oviposition in some pest species, this compound consistently demonstrates suppressive effects on both orientation behavior and reproduction across multiple studies [4] [5]. This consistent behavioral inhibition, combined with its natural occurrence in various plant species, positions this compound as a particularly promising candidate for development as a natural protectant of stored products.
The area preference method using a choice chamber provides a standardized approach to quantitatively assess this compound's repellent efficacy against stored product pests. This protocol enables researchers to determine effective concentrations and temporal patterns of repellency under controlled laboratory conditions.
Apparatus Preparation: Construct a circular glass or acrylic choice chamber (typically 20 cm diameter) divided into two equal sections with a central barrier that can be temporarily raised to allow insect movement. The chamber should feature a perforated false floor with a 1-2 cm gap beneath to allow for even distribution of volatiles.
Test Compound Application: Dilute this compound to desired concentrations in an appropriate solvent (e.g., acetone or hexane). Apply the solution uniformly to a filter paper disk (Whatman No. 1) matching half the chamber size using a micropipette. For a standard chamber, use a total treatment area of approximately 150 cm². Apply solvent alone to a separate filter paper for the control half. Allow solvents to evaporate completely (approximately 2-3 minutes) before assembling the apparatus.
Insect Preparation: Use adult insects (7-14 days post-eclosion) of uniform size and physiological state. Starve pests for 24 hours prior to testing to standardize motivation levels. For each replicate, allocate 20 insects randomly to the test.
Testing Procedure: Place treated and control filter papers in their respective chamber halves. Introduce insects at the center of the chamber after removing the central barrier. Maintain testing under controlled environmental conditions (25±2°C, 60±5% RH, continuous darkness). Conduct each test with a minimum of 10 replicates.
Data Recording: Record the distribution of insects between treated and untreated sections at regular intervals (15, 30, 60, 120, and 240 minutes). Calculate percentage repellency using the formula: Repellency (%) = [(Nc - Nt) / (Nc + Nt)] × 100 where Nc = number of insects in control section and Nt = number of insects in treated section [3].
Statistical Analysis: Transform repellency percentage data using arcsine transformation before analysis. Analyze results using ANOVA followed by post-hoc tests such as Tukey's HSD for multiple comparisons. Consider Generalized Linear Mixed Models (GLMM) to account for random effects including chamber position and batch variations.
Interpretation Criteria: Classify repellency efficacy using the following scale: <1% = neutral, 1-20% = very weakly repellent, 21-40% = weakly repellent, 41-60% = moderately repellent, 61-80% = strongly repellent, 81-100% = very strongly repellent. Establish EC50 values (concentration producing 50% repellency) through probit analysis of dose-response data [3].
This protocol evaluates the sublethal effects of this compound on pest reproduction through oviposition suppression, providing insights into longer-term population control potential.
Experimental Arena Setup: Use ventilated containers (1L) with appropriate oviposition substrates for the target pest species. For rice stem borers, provide potted rice plants; for stored product pests, provide suitable grains or artificial oviposition substrates.
Treatment Application: Apply this compound at sub-repellent concentrations (typically 0.1 μg/μL) to the oviposition substrate using a calibrated sprayer or micro-applicator. Include solvent-only treatments as negative controls. Allow solvents to evaporate completely before introducing insects.
Insect Exposure and Monitoring: Introduce mated female insects (10 per replicate) into treatment and control arenas. Maintain under optimal species-specific environmental conditions. Monitor preoviposition period, adult longevity, and daily oviposition rates over the experimental period.
Molecular Analysis: For mechanistic studies, extract RNA from insect fat body and ovarian tissues at 24h and 36h post-exposure using standard TRIzol protocols. Analyze expression of vitellogenin (Vg) and Krüppel homolog 1 (Kr-h1) genes using qPCR with appropriate reference genes [4] [5].
Table 2: Molecular Targets of this compound in Insect Reproductive Disruption
| Gene | Tissue | Expression Change | Biological Function | Method |
|---|---|---|---|---|
| Vitellogenin (Vg) | Fat body | Significant downregulation at 24h | Yolk protein precursor production | qPCR |
| Krüppel homolog 1 (Kr-h1) | Ovaries | Upregulation at 36h | Juvenile hormone signaling | qPCR |
| CYP4M38 | Whole body | Differential expression | Hormone metabolism and detoxification | RNA-seq |
| Cathepsin B | Ovaries | Differential expression | Gametogenesis and vitellogenin metabolism | RNA-seq |
The following diagram illustrates the complete experimental workflow for evaluating this compound's repellent activity and oviposition suppression effects:
Developing effective formulations is crucial for translating this compound's laboratory efficacy to practical storage environments. Several formulation approaches can enhance the stability and longevity of this compound's repellent activity in commercial storage settings:
Emulsifiable Concentrates (EC): Formulate this compound with appropriate emulsifiers (e.g., polysorbates, sorbitan esters) to create oil-in-water emulsions that can be applied as sprays to grain surfaces or storage structures. These formulations typically contain 5-10% active ingredient and provide uniform distribution on treated surfaces.
Impregnated Sachets and Strips: Develop slow-release delivery systems by impregnating this compound into porous polymers (e.g., polyethylene, rubber septa) or cellulose-based materials at loading rates of 15-20% (w/w). These systems can be strategically placed throughout stored commodities to maintain effective vapor concentrations while minimizing direct contact with the agricultural product.
Microencapsulated Formulations: Enhance residual activity through microencapsulation techniques using wall materials such as gelatin, gum arabic, or modified starches. These controlled-release systems can extend effective protection from days to several weeks, significantly improving the practical utility of this compound in long-term storage scenarios.
Application rates for practical storage protection should be calibrated based on target pest species, storage duration, and environmental conditions. For most stored product beetles, application rates of 0.5-2.0 kg per ton of stored grain provide effective protection when properly formulated. Higher rates may be necessary for severe infestations or suboptimal storage conditions with higher pest pressure.
Successfully implementing this compound in stored product protection requires strategic integration within broader pest management frameworks and careful attention to safety protocols:
IPM Integration Strategies:
Safety and Handling Protocols:
Environmental Considerations:
The bioactivity of this compound against stored product pests involves multiple physiological pathways that collectively result in repellency and reduced fecundity. Understanding these mechanisms enables more targeted application and potential synergy with other control approaches.
The following diagram illustrates the current understanding of this compound's molecular targets and physiological effects in stored product pests:
Transcriptomic analyses reveal that this compound exposure triggers significant reprogramming of gene expression in stored product pests. Following treatment, researchers have observed differential expression of 281 genes at 12 hours post-exposure, including upregulation of stress-responsive and immune-related genes. Key metabolic enzymes such as cytochrome P450 monooxygenases (CYP4M38) and cathepsin B proteases show altered expression patterns, suggesting comprehensive physiological disruption beyond simple repellency [4]. These molecular changes provide a mechanistic foundation for the observed behavioral and reproductive effects, highlighting the multi-faceted nature of this compound's insecticidal activity.
The bimodal activity of this compound—functioning as both an immediate spatial repellent and a longer-term reproductive suppressant—makes it particularly valuable for stored product protection. This dual mechanism reduces the likelihood of resistance development compared to single-mode-of-action compounds, potentially extending its functional lifespan in pest management programs. Furthermore, the compound's activity on multiple physiological pathways suggests potential synergy with other control agents, enabling the development of optimized combination strategies for enhanced protection of stored commodities.
This compound represents a promising naturally-derived alternative to conventional synthetic pesticides for protecting stored products against insect damage. Its demonstrated efficacy as both a repellent and oviposition suppressant against multiple stored product pests, combined with its favorable environmental profile, positions it as a valuable component of integrated pest management strategies. The detailed protocols provided in this document enable researchers to reliably assess and quantify its bioactivity, while the mechanistic insights inform rational development of formulation and application strategies.
Future research should focus on several key areas to fully realize this compound's potential: optimizing formulation technologies to enhance residual activity; investigating potential synergies with other botanicals or reduced-risk insecticides; conducting large-scale field validation trials across diverse storage scenarios; and further elucidating structure-activity relationships to potentially identify more potent analogs. As the stored product pest control market continues evolving toward sustainable solutions [1], this compound and similar plant-derived compounds offer promising pathways to reduce reliance on conventional synthetic insecticides while maintaining effective protection of post-harvest agricultural commodities.
The table below summarizes the essential technical data for 2-Heptanol, which forms the basis for storage and handling recommendations [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.2 g/mol |
| Boiling Point | 160-162 °C (lit.) |
| Density | 0.817 g/mL at 25 °C (lit.) |
| Flash Point | 140 °F (60 °C) |
| Vapor Pressure | 1.6 hPa at 25 °C |
| Water Solubility | 0.35 g/100 mL |
| Recommended Storage Temp. | Store below +30°C. |
| Storage Container | Sealed container; keep cool. |
| Stability | Stable. Flammable. Incompatible with strong oxidizing agents, strong acids. |
| Vapor Density | Heavier than air (Specific Gravity ~0.82). |
This compound is used in research as a membrane-fluidizing agent in the Membrane Fluidizer-Induced Clustering (MFIC) assay. The following workflow details the application of this compound (1-heptanol) to identify the phase-preference of membrane-associated molecules in live cells [2].
Workflow Steps:
Here are some common questions and issues that may arise during experimentation with this compound.
Q1: What are the critical storage conditions for this compound?
Q2: My this compound solution has become cloudy. What should I do? Cloudiness typically indicates water contamination, as this compound has low water solubility (0.35 g/100 mL) [1]. Do not use the contaminated solution for critical experiments. Properly dispose of it and prepare a fresh aliquot from the stock, ensuring all equipment is dry.
Q3: The membrane fluidization experiment isn't showing clear clusters. What could be wrong?
Q4: What specific safety precautions should I take when handling this compound?
The table below summarizes the key physical property related to flammability found in the search results:
| Property | Value | Source |
|---|---|---|
| Flash Point | 64.4 °C (148 °F) | [1] |
| Boiling Point | 160 - 162 °C @ 760 mmHg | [1] |
| Physical Form | Colorless clear liquid | [1] |
A flash point of 64.4 °C classifies 2-heptanol as a flammable liquid. It presents a fire risk, especially if heated or used near ignition sources like hot plates or open flames.
The following diagram outlines a general workflow for safely handling flammable liquids like this compound in a laboratory setting. This protocol is based on standard lab safety practices, as detailed handling procedures for this compound specifically were not found in the search results.
What is the flash point of this compound? The flash point is 64.4 °C (148 °F) [1]. This is a critical parameter for assessing fire risk.
Is this compound chiral? Yes. The this compound molecule has a chiral center (carbon-2 bonded to four different groups) [2], meaning it exists as two non-superimposable mirror images (R and S enantiomers). This property is important in pharmaceuticals and separations [3] [4].
The search results lack comprehensive safety details such as:
Understanding the fundamental properties of 2-Heptanol is the first step in troubleshooting solubility issues. The table below summarizes the key quantitative data [1] [2] [3]:
| Property | Value |
|---|---|
| Water Solubility | 0.35 g/100 mL (approx. 3.3 g/L) |
| Log P (Partition Coefficient) | 1.95 - 2.29 |
| Boiling Point | 158 - 162 °C |
| Flash Point | 71 °C (closed cup) |
| Density | 0.817 g/mL at 25 °C |
Based on its low water solubility and moderate Log P value, this compound is classified as a hydrophobic organic compound. Its solubility can be significantly influenced by temperature, pH, and the presence of other solvents or surfactants [4].
For researchers dealing with the poor aqueous solubility of this compound, here are several practical and evidence-based techniques to consider.
The following diagram illustrates the decision-making workflow for selecting and optimizing a solubility enhancement method.
Q1: What are the primary hazards associated with handling this compound?
Q2: How should spills of this compound be managed?
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Solubility in Water | High hydrophobicity of this compound. | Implement a cosolvent or surfactant as described above. |
| Precipitation Upon Storage | Solution is supersaturated; changes in temperature or evaporation. | Ensure stable storage conditions. Consider using a surfactant to form a stable micellar solution. |
| Inconsistent Solubility Data | Inadequate mixing time to reach equilibrium; variable temperature. | Standardize and extend the mixing time (e.g., 24 hrs) and use a temperature-controlled environment. |
| Irritation or Exposure | Insufficient PPE or fume hood use. | Reiterate safety protocols. Always use nitrile or similar gloves and safety glasses; work in a fume hood. |
The data below is sourced from a study investigating the effect of 2-Heptanol (2-HE) on Botrytis cinerea, a common fungal pathogen, both in laboratory settings (in vitro) and in live tomatoes (in vivo) [1] [2] [3].
Table 1: In Vitro Inhibitory Activity on Mycelium Growth This table shows the effect of different 2-HE concentrations on the growth of fungal mycelium in petri dishes over 5 days [1] [2].
| Application Amount (μL) | Application Concentration (μL/cm³) | Inhibition Rate | Key Observation |
|---|---|---|---|
| 5 | 0.05 | Data not fully quantified | Partial growth inhibition |
| 10 | 0.10 | Data not fully quantified | Moderate growth inhibition |
| 15 | 0.16 | Data not fully quantified | Strong growth inhibition |
| 20 | 0.21 | Near-complete (∼100%) | Near-total suppression of mycelial growth |
Table 2: In Vivo Protective Efficacy on Tomato Fruit This table shows the effectiveness of 2-HE in protecting inoculated tomatoes from lesion development when volatilized in a sealed glass chamber [1] [2].
| Vapor Concentration (μL/cm³) | Lesion Diameter | Protective Efficacy |
|---|---|---|
| 0.02 | Larger lesions | Lower efficacy |
| 0.05 | Reduced lesions | Moderate efficacy |
| 0.10 | Significantly reduced lesions | High efficacy |
| 0.16 | Minimal lesion development | Highest efficacy |
Table 3: Impact on Fungal Cellular Integrity This data illustrates the direct damaging effects of 2-HE on fungal spores and mycelium after exposure [1] [2].
| 2-HE Concentration (μL/cm³) | Spore Viability | Membrane Integrity | Nucleic Acid & Protein Leakage | Lipid Peroxidation (MDA Content) |
|---|---|---|---|---|
| 0 (Control) | High | Intact | Low | Baseline level |
| 0.05 | Reduced | Compromised | Increased | Elevated |
| 0.16 | Significantly reduced | Severely compromised | Significantly increased | Highest level |
Here are the detailed methodologies for the key experiments cited in the data above.
Protocol 1: In Vitro Antifungal Activity Assay (Non-Contact) This method tests the volatility-based inhibition of 2-HE [1] [2].
Protocol 2: In Vivo Protective Efficacy on Tomatoes This method evaluates the ability of 2-HE vapor to protect fresh produce from infection [1] [2].
Protocol 3: Assessing Effects on Membrane Integrity This protocol uses fluorescence microscopy to visualize damage to fungal spores [1] [2].
The following diagrams, created using Graphviz, summarize the experimental workflow and the proposed antifungal mechanism of action.
Diagram 1: In Vivo Efficacy Assessment Workflow
Diagram 2: Proposed Antifungal Mechanism of Action
Q1: What is the recommended concentration range for this compound against B. cinerea?
Q2: What is the primary antifungal mechanism of this compound? Transcriptomic analysis indicates a dual mechanism [1] [2] [3]:
Q3: Does this compound negatively affect the quality of the treated produce? According to the cited study, the 2-HE treatment did not negatively impact the appearance or quality (measured by total soluble solids and titratable acidity) of the tomatoes, which is a promising sign for its use as a postharvest treatment [1] [2].
Q4: My antifungal results are inconsistent. What could be the issue?
The table below consolidates basic identification and physical property data for 2-Heptanol, which is essential for researchers to confirm they are working with the correct substance.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 543-49-7 [1] [2] [3] |
| Molecular Formula | C₇H₁₆O [1] [2] [3] |
| Molecular Weight | 116.20 g/mol [2] [3] [4] |
| Structure | CH₃(CH₂)₄CHOHCH₃ [3] [4] |
| Synonyms | Heptan-2-ol; Amyl methyl carbinol; 2-Heptyl alcohol [2] [3] [4] |
| Appearance | Colorless to almost colorless clear liquid [2] |
| Boiling Point | 160 °C / 432 K [2] [4] |
| Flash Point | 64 °C [2] |
| Specific Gravity (20/20) | 0.82 [2] |
| Refractive Index | 1.42 [2] |
While detailed, step-by-step laboratory methods are not available in the search results, the following information points to standard analytical techniques used for characterizing and assessing this compound.
| Method | Application / Data Available |
|---|---|
| Gas Chromatography (GC) | A primary method for determining purity. One supplier lists a purity of >98.0%(GC) [2]. |
| Nuclear Magnetic Resonance (NMR) | A 1H NMR spectrum is available for structural confirmation [1]. |
| Infrared (IR) Spectroscopy | A gas-phase IR spectrum is available from NIST for fingerprint matching [3]. |
| Mass Spectrometry | Data is available through the NIST WebBook for identification [4]. |
The following workflow outlines the general process for purity assessment based on the techniques mentioned in the search results:
Here are some preliminary FAQs developed from the available data.
Q1: What is the typical purity of commercially available this compound? Commercial this compound is available in different purity grades. A common grade has a purity of >98.0% (by GC) [2]. The market also offers higher purity levels, such as ≥99%, which are often required for sensitive applications in pharmaceuticals and fine chemicals [5] [6].
Q2: What are the standard methods to verify the purity and identity of this compound?
Q3: How should this compound be stored? It is recommended to store this compound at room temperature in a cool and dark place (preferably below 15°C). It should be kept in a well-ventilated area, away from heat and open flames, as it is a combustible liquid [2].
Since the search results could not provide the detailed methodologies you need, here are some practical steps you can take to build out your troubleshooting guides:
The table below summarizes the key information about this compound found in the current scientific literature.
| Property/Aspect | Description |
|---|---|
| Known Role | A microbial volatile organic compound (mVOC) with biocontrol activity [1]. |
| Reported Action | Reduced the incidence of Fusarium crown and root rot (FCRR) in tomato plants by 35% [1]. |
| Research Context | Identified as a volatile substance produced by the bacterium Bacillus subtilis strain N-18 [1]. |
| Phytotoxicity Mention | The provided studies do not report on the phytotoxic effects of this compound or methods to mitigate them. |
Since direct data is unavailable, the following approaches are proposed based on general principles for assessing and reducing compound phytotoxicity. You can use these strategies to design your own experiments.
The diagram below outlines a logical workflow to systematically investigate and mitigate the phytotoxicity of this compound.
The following procedure from Organic Syntheses describes a laboratory-scale synthesis of 2-Heptanol via reduction of methyl n-amyl ketone [1].
The workflow for this synthesis can be visualized as follows:
Proper handling is crucial for researcher safety. The GHS hazard classification for this compound is as follows [2]:
| Hazard Category | Classification | Hazard Statement Code(s) |
|---|---|---|
| Flammability | Flammable Liquid Category 3 | H226: Flammable liquid and vapour. |
| Acute Toxicity | Category 4 (Dermal) | H312: Harmful in contact with skin. |
| Health Hazard | Skin Irritation Category 2 | H315: Causes skin irritation. |
| Health Hazard | Eye Irritation Category 2A | H319: Causes serious eye irritation. |
Key safety measures include [2]:
The following table summarizes key physical and chemical properties of this compound for your research and analysis [3] [4] [5].
| Property | Value | Reference / Conditions |
|---|---|---|
| CAS Registry Number | 543-49-7 | [3] [4] [5] |
| Molecular Formula | C₇H₁₆O | [3] [4] [5] |
| Molecular Weight | 116.20 g/mol | [3] [4] [5] |
| Boiling Point | 155 - 162 °C | Approximate range from synthesis prep and supplier data [1] [2] [4]. |
| Relative Density | 0.817 g/cm³ | At 25°C [4]. |
| Critical Temperature | 608.3 ± 0.6 K | [5] |
| Critical Pressure | 30.2 ± 0.2 bar | [5] |
| Enthalpy of Formation (liquid) | -416.9 ± 0.67 kJ/mol | [5] |
| Signal Word | Warning | GHS Classification [2] |
What is this compound used for in a research context? this compound is used in scientific research and development [2]. It has been identified as a component in turmeric rhizome essential oil and is studied for its antimicrobial and antioxidant properties [6] [4].
How can I improve the yield and reduce side products during synthesis? The synthesis notes emphasize that cooling is critical. Without it, condensation products form, significantly reducing yield. Keeping the temperature below 30°C with an ice bath and using mechanical stirring allows for faster sodium addition, minimizes frothing, and helps control the reaction [1].
What are the common impurities, and how are they removed? The described synthesis includes a fractional distillation step after the initial workup. A small "fore-run" of low-boiling liquid is discarded first, and then the pure this compound is collected at 155–157.5°C [1].
Problem: Low Yield
Problem: Violent Reaction or Excessive Frothing
Problem: Product Purity Issues
This table summarizes the key quantitative data relevant to the volatility of 2-Heptanol.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Boiling Point | 155 - 162 °C | Lit. (commonly reported range) | [1] [2] [3] |
| Vapor Pressure | 1.6 hPa | at 25 °C | [2] |
| Flash Point | 60 - 71 °C | Tag closed cup; highly flammable | [2] [3] |
| Auto-ignition Temp. | ~ 300 °C | [2] | |
| Density | 0.817 g/mL | at 25 °C | [2] |
Based on established laboratory procedures, here are detailed methodologies for safely handling this compound and controlling its volatility.
Here are solutions to common issues related to this compound volatility.
The following diagrams illustrate the experimental setup for safe distillation and the chemical structure of this compound.
Diagram 1: Distillation Setup for Purification
Diagram 2: Molecular Structure of this compound
Current scientific literature primarily describes this compound (2-HE) as a volatile organic compound with a defined antifungal mechanism against the plant pathogen Botrytis cinerea [1] [2] [3]. Its action is characterized by a dual mechanism:
The following table summarizes the key experimental findings that support this mechanism.
| Observed Effect | Experimental Evidence | Key Findings/Quantitative Data |
|---|---|---|
| Membrane Integrity Loss | Fluorescence microscopy (FDA/PI staining), extracellular nucleic acid & protein measurement [2] [3]. | Reduced spore viability; increased levels of extracellular nucleic acids (OD260) and proteins [1] [2]. |
| Membrane Lipid Peroxidation | Measurement of Malondialdehyde (MDA) content [2] [3]. | Increased MDA content, indicating oxidative damage to membrane lipids [1]. |
| Transcriptomic Changes | RNA sequencing (RNA-Seq) and qPCR validation [1] [2] [3]. | Down-regulation of membrane transport system genes; up-regulation of amino acid metabolism genes [1]. |
| In Vitro Antifungal Activity | Non-contact assay on potato dextrose agar [2] [3]. | Dose-dependent suppression of mycelia growth. Concentrations tested: 0, 0.05, 0.10, 0.16, 0.21 μL cm⁻³ [2]. |
| In Vivo Efficacy | Assay on inoculated tomatoes in a sealed glass chamber [2] [3]. | Reduced lesion diameter on tomatoes. Concentrations tested: 0, 0.02, 0.05, 0.10, 0.16 μL cm⁻³ [2]. |
The methodologies below are adapted from the antifungal studies on B. cinerea [2] [3]. You may need to adapt the specific organism and endpoints for a different biological context.
This protocol assesses the direct inhibitory effect of volatile this compound.
This protocol evaluates the impact of 2-HE on cell viability and membrane integrity.
The diagram below visualizes the dual mechanism of action as identified in the research.
Q1: What is the proposed molecular mechanism behind this compound's disruption of membrane transport? While the exact molecular interactions are not fully detailed in the searched studies, the mechanism is consistent with the behavior of a membrane-intercalating amphipath. Small amphipathic molecules like this compound can embed themselves in the lipid bilayer, displacing essential components like cholesterol from their phospholipid complexes [4]. This displacement disrupts the membrane's structural integrity and increases its permeability, leading to the observed leakage of cellular contents [1] [4].
Q2: The antifungal effect in my experiment is weaker than expected. What could be the reason? Consider the following factors:
Q3: Are there any known safety or interference concerns when using this compound in cell culture?
This methodology is adapted from a 2024 study investigating the antifungal mechanism of 2-Heptanol (2-HE) against Botrytis cinerea [1].
| Protocol Step | Specification & Details |
|---|---|
| Mycelia Preparation | Incubate B. cinerea spores in potato dextrose broth (PDB) at 25°C for 5 days. Harvest 2.0 g of mycelium [1]. |
| Treatment Application | Re-suspend mycelium in sterile water containing 2-HE. Test concentrations of 0 (control), 0.05, and 0.16 µL cm⁻³ [1]. |
| Incubation & Sampling | Inculate the suspension and collect supernatant + mycelium samples at time points: 0, 3, 6, 9, and 12 hours [1]. |
| Sample Preservation | Freeze samples immediately in liquid nitrogen for 10 min, then store at -80°C until analysis [1]. |
| Nucleic Acid Leakage | Measure the absorbance of the supernatant at 260 nm (OD₂₆₀) to quantify extracellular nucleic acids [1]. |
| Protein Leakage | Quantify extracellular protein content using a Bradford Protein Assay Kit [1]. |
| Membrane Lipid Peroxidation | Assess membrane damage by measuring Malondialdehyde (MDA) content in the mycelium using an MDA assay kit [1]. |
The following table summarizes the expected outcomes based on the reference study. You should observe a concentration- and time-dependent increase in all measured parameters, indicating a loss of membrane integrity [1].
| 2-HE Concentration (µL cm⁻³) | Nucleic Acid Leakage (OD₂₆₀) | Protein Leakage | MDA Content (Membrane Lipid Peroxidation) |
|---|---|---|---|
| 0 (Control) | Baseline level | Baseline level | Baseline level |
| 0.05 | Increased | Increased | Increased |
| 0.16 | Significantly Increased | Significantly Increased | Significantly Increased |
The diagram below visualizes the entire experimental workflow for quantifying cellular leakage, from sample preparation to final data analysis.
What is the principle behind the OD₂₆₀ measurement for nucleic acids? Nucleic acids (DNA and RNA) absorb ultraviolet light most strongly at 260 nm. An increase in OD₂₆₀ in the extracellular supernatant directly indicates that nucleic acids have leaked out from the fungal cells due to membrane compromise [1].
Why is measuring MDA content important in this context? Malondialdehyde (MDA) is a byproduct of lipid peroxidation, a process where reactive oxygen species damage cell membranes. An increase in MDA content is a key marker of oxidative damage to the fungal cell membrane, providing evidence for one of this compound's mechanisms of action [1].
My data shows high background leakage in the control group. What could be the cause? High background leakage can be caused by mechanical damage to the mycelium during harvesting. Ensure gentle handling, such as using wide-bore pipettes, and avoid vortexing. Additionally, confirm that the control sterile water is at the correct pH and temperature to avoid osmotic or thermal stress on the cells.
| Pathogen | Application | Key Efficacy Findings | Experimental Context | Citation |
|---|---|---|---|---|
| Botrytis cinerea (Gray mold) | In Vitro (on agar) | Dose-dependent inhibition of mycelial growth (0.05 μL/cm³: 18.35% inhibition; 0.21 μL/cm³: higher inhibition) | Laboratory plate assay | [1] |
| In Vivo (on tomato) | Reduced lesion diameter on infected tomatoes; Stimulated plant defense: Increased activity of antioxidant enzymes (SOD, POD, CAT) | Postharvest fruit experiment in sealed glass chambers | [1] [2] | |
| Fusarium oxysporum (Crown & root rot) | In Planta (on tomato) | Reduced disease incidence in tomato plants | Greenhouse or growth chamber study | [1] |
The following methodology details how the efficacy data against Botrytis cinerea was obtained.
The experimental evidence suggests that this compound's primary mode of action is to disrupt fungal cellular structures and metabolic processes, as visualized below.
The following table contrasts the profile of this compound with that of conventional chemical fungicides.
| Feature | This compound (Biocontrol Agent) | Conventional Chemical Fungicides |
|---|---|---|
| Source | Natural volatile compound from plants/microbes [1] [3] | Typically synthetic |
| Environmental Impact | Considered a safe, bio-derived agent [1] [2] | Can cause pollution [1] [4] |
| Mode of Action | Multi-target: membrane disruption & metabolic interference [1] | Often single-target site |
| Fungicide Resistance Risk | Proposed to be lower due to multiple targets [4] | Higher risk of resistance development [1] [4] |
| Non-Target Effects | Stimulates plant antioxidant defenses [1] | Can threaten food safety & non-target organisms [1] |
The following table summarizes the key properties and experimental findings for 2-Heptanol and other relevant VOCs.
| Compound | Key Applications/Functions | Experimental Performance Data | Key Differentiating Properties |
|---|
| This compound (2-HE) [1] | Antifungal Agent: Inhibits Botrytis cinerea. [1] | - In vitro (two-part plate): 0.16 µL/cm³ caused significant mycelial growth inhibition. [1]
Here are the methodologies used to generate the key data cited in the comparison.
This methodology outlines the assessment of this compound's effect on Botrytis cinerea both in laboratory media and in tomato fruit [1].
This methodology examines how 1-Heptanol fluidizes cell membranes and disrupts mast cell function [2].
The following diagrams illustrate the distinct biological mechanisms of this compound and 1-Heptanol, based on the experimental findings.
This diagram summarizes the multi-target mechanism by which this compound inhibits fungal growth, as revealed by transcriptomic and biochemical analyses [1].
This diagram shows how 1-Heptanol fluidizes the plasma membrane, leading to specific disruptions in mast cell signaling and effector functions [2].
The table below summarizes the available information on the sensory properties of this compound.
| Property | Description | Source Context |
|---|---|---|
| Odor Type | Citrus; fresh lemongrass; herbal; sweet; floral; fruity; green [1]. | Flavor and Fragrance Database |
| Odor Description | Fresh lemon grass, herbal, sweet, floral, fruity, green (at 100% concentration) [1]. | Flavor and Fragrance Database |
| Flavor Type | Fruity, green, earthy, bitter [1]. | Flavor and Fragrance Database |
| Odor Threshold | Information is present in a specialized database, but a specific value is not publicly listed [2]. | Odour and Flavour Threshold Database |
A specific, quantitative odor threshold in air or water was not found in the publicly accessible portions of the search results. The VCF Odour and Flavour threshold list indicates that data exists for this compound but requires a login for detail [2].
While direct threshold testing protocols were not found, the search results provide detailed methodologies for other significant applications of this compound.
This classic procedure from Organic Syntheses details the reduction of methyl n-amyl ketone to this compound [3].
A 2024 study provides a protocol for evaluating the inhibitory effects of this compound on the fungus Botrytis cinerea [4].
The following diagram illustrates the logical workflow for designing and interpreting such a sensory and functional analysis of a compound like this compound.
Here is a summary of the key findings on this compound's antimicrobial properties and the experimental data available.
Table 1: Documented Antimicrobial Effects of this compound
| Aspect of Activity | Test Organism | Experimental Model | Key Findings | Citation |
|---|---|---|---|---|
| Antifungal | Botrytis cinerea (Gray mold fungus) | In vitro (two-part plate assay) | Inhibited mycelial growth in a dose-dependent manner (0-20 µL/plate). | [1] [2] |
| Antifungal | Botrytis cinerea | In vivo (tomato fruit) | Reduced lesion diameter on infected tomatoes at concentrations of 0.02-0.16 µL/cm³. | [1] [2] |
| Mechanism of Action | Botrytis cinerea | Transcriptomic Analysis & Fluorescence Microscopy | Compromised membrane integrity, induced nutrient leakage, and accelerated amino acid metabolism. | [2] |
| General Description | - | Literature Review | Identified as a component of turmeric and other essential oils with noted antimicrobial and antioxidant properties. | [1] [3] [4] |
Detailed Experimental Protocols for this compound
The most robust experimental data comes from studies on its antifungal activity against Botrytis cinerea:
In Vitro Antifungal Assay (Non-contact Method):
In Vivo Efficacy on Tomatoes:
Investigation of Antifungal Mechanism:
To aid your further research, the diagram below outlines the key aspects you should compare when data for both compounds becomes available.
The table below summarizes key efficacy data from recent studies against various fungal targets.
| Compound | Target Fungus | Key Efficacy Data (MIC) | Key Findings & Mechanisms |
|---|
| Magnolol | Cryptococcus neoformans [1] [2] | MIC: 8 μg/mL [1] [2] | - Disrupts glutathione metabolism, causing redox imbalance [1] [2].
Understanding the methodologies behind the data is crucial for evaluation and replication.
Magnolol against *Cryptococcus neoformans* [1] [2]
Curcumin Photodynamic Inactivation against *Fusarium graminearum* [6]
This compound against *Botrytis cinerea* [8]
The following diagram summarizes the primary antifungal mechanisms of these three compounds, illustrating how they disrupt fungal cells at a cellular level.
When deciding which compound to investigate further, consider these factors:
For researchers, the primary NMR methods used to distinguish and quantify chiral isomers like (R)- and (S)-2-heptanol are summarized below.
| Method | Principle | Key Requirement | Application Example |
|---|---|---|---|
| Chiral Solvating Agents (CSAs) [1] | Chiral agent complexes with enantiomers, creating diastereomeric environments with distinct NMR signals. | Chiral resolving agent (e.g., N,N'-disubstituted oxoporphyrinogen). | Determining enantiomeric excess of alcohols, carboxylic acids, and esters [1]. |
| Chiral Derivatizing Agents (CDAs) [2] | Covalently bonds to enantiomers, forming diastereomers separable by HPLC or with distinct NMR spectra. | Chiral derivatization agent (e.g., MαNP acid); reaction required. | Preparing enantiopure aliphatic alcohols and determining absolute configuration [2]. |
| Advanced NMR Techniques [3] | Uses pure-shift pulse sequences and ultra-high digital resolution to resolve overlapping signals. | Modern NMR hardware and specialized pulse sequences. | Revealing full structure of complex polyol natural products like caylobolide A [3]. |
For a standard research laboratory, a typical workflow for analyzing a chiral alcohol like 2-heptanol might involve using a Chiral Derivatizing Agent (CDA) due to its robustness and the added ability to determine absolute configuration.
The process can be visualized as follows:
Based on the literature for similar aliphatic alcohols, here is a deeper look at the CDA method using reagents like MαNP acid [2].
Beyond classical methods, recent advancements offer powerful alternatives.
The following table summarizes the key findings from the search results regarding how different concentrations of 2-HE affect B. cinerea in vitro and on tomato fruit (in vivo) [1].
| Concentration (μL/cm³) | In Vitro Mycelial Growth Inhibition | In Vivo Lesion Diameter on Tomato | Impact on Tomato Quality |
|---|---|---|---|
| 0.02 | Information not specified | Reduced | No negative impact |
| 0.05 | Information not specified | Reduced | No negative impact |
| 0.10 | Information not specified | Reduced | No negative impact |
| 0.16 | Information not specified | Reduced | No negative impact |
The same study also investigated the effect of 2-HE on spore viability and membrane integrity. Using fluorescence microscopy, it was found that after 12 hours of exposure, 2-HE at concentrations of 0.05 and 0.16 μL/cm³ significantly reduced spore viability and compromised cell membrane integrity, leading to the leakage of cellular contents [1].
> A Note on the Data: The search results confirm that 2-HE has a suppressive effect on B. cinerea but do not provide the complete raw data (e.g., exact colony diameters or percent inhibition values) needed to plot a traditional concentration-response curve. The data establishes a qualitative dose-response relationship where higher concentrations lead to greater effects, but precise quantitative metrics are unavailable.
The antifungal activity of 2-HE was evaluated using the following methodologies [1]:
In Vitro Antifungal Activity: The inhibitory activity on mycelial growth was assessed using a two-part plate (non-contact) assay. A plug of B. cinerea mycelium was placed on one side of a divided Petri dish containing PDA medium. Filter paper with different volumes of 2-HE (0, 5, 10, 15, and 20 µL) was placed on the other side. The plates were sealed and incubated at 25°C for 5 days. The colony diameter was measured, and the inhibition rate was calculated. The concentrations used were converted as shown in the table below [1].
In Vivo Efficacy Test: Disease-free tomatoes were wounded and inoculated with a plug of B. cinerea mycelium. These tomatoes were then placed in a sealed glass chamber where a Petri dish containing a specific concentration of 2-HE (0, 0.02, 0.05, 0.10, or 0.16 µL/cm³) was positioned at the base. The diameter of the resulting lesions on the tomatoes was recorded daily [1].
Spore Viability and Membrane Integrity: A spore suspension was spotted on a Petri dish and exposed to different concentrations of 2-HE (0, 0.05, and 0.16 µL/cm³) for 12 hours. The spores were then stained with Fluorescein Diacetate (FDA), which stains live cells, and Propidium Iodide (PI), which stains cells with compromised membranes. The stained spores were examined under a fluorescence microscope to assess viability and membrane integrity [1].
This table was provided in the original research to clarify the concentrations used in the in vitro assay [1].
| 2-HE Volume (µL) | Headspace Concentration (µL/cm³) |
|---|---|
| 0 | 0 |
| 5 | 0.05 |
| 10 | 0.11 |
| 15 | 0.16 |
| 20 | 0.21 |
Transcriptomic analysis revealed that 2-HE exerts its antifungal effect through a dual mechanism:
The diagram below illustrates this proposed mechanism and the key experiments used to uncover it.
The following table summarizes the key experimental findings on the efficacy of this compound (2-HE) against the common tomato pathogen Botrytis cinerea.
| Aspect | Experimental Findings on this compound | Pathogen & Context |
|---|---|---|
| In Vitro Antifungal Activity | Effective concentration for 50% growth inhibition (EC₅₀) not specified, but 0.21 μL/cm³ completely inhibited mycelial growth [1]. | Botrytis cinerea (Gray Mold), in vitro [1]. |
| In Vivo Efficacy (Disease Control) | 0.16 μL/cm³ significantly reduced lesion diameter on tomato fruits [1]. | Botrytis cinerea on postharvest tomatoes [1]. |
| Impact on Tomato Quality | No negative impact on appearance, Total Soluble Solids (TSS), or Titratable Acidity (TA) at tested concentrations (up to 0.16 μL/cm³) [1]. | Postharvest tomato quality parameters [1]. |
| Primary Antifungal Mechanism | Compromises membrane integrity, leading to leakage of cellular contents (nucleic acids, proteins) and disrupts membrane transport systems [1]. | Botrytis cinerea [1]. |
| Secondary Mechanism | Accelerates amino acid metabolism in the fungus, potentially causing nutrient depletion [1]. | Botrytis cinerea [1]. |
| Induction of Host Defense | Stimulated activity of antioxidative enzymes (SOD, POD, CAT) in tomato fruit [1]. | Tomato fruit defense response [1]. |
For context, other biocontrol agents also show promise. The yeast Aureobasidium pullulans S2, for example, reduced gray mold incidence in tomatoes to 2.78% at a concentration of 1 × 10⁹ cells/mL, primarily through the production of volatile organic compounds like 2-phenylethanol and the formation of biofilms [2].
To ensure reproducibility, here are the detailed methodologies from the key studies cited.
1. In Vitro Antifungal Activity of this compound against B. cinerea [1]
2. In Vivo Efficacy on Tomato Fruit [1]
3. Assessment of Membrane Integrity [1]
The diagram below illustrates the multi-targeted antifungal mechanism of this compound against Botrytis cinerea as revealed by transcriptomic and biochemical analyses [1].
The experimental data positions this compound as a highly promising biocontrol agent. Its efficacy as a volatile compound makes it particularly suitable for postharvest fumigation in storage environments. The fact that it does not negatively impact tomato quality at effective concentrations is a significant advantage for commercial application [1].
Future research can build upon these findings by:
Flammable;Irritant